molecular formula C10H8N2O2 B6329325 Methyl 1,8-naphthyridine-4-carboxylate CAS No. 99361-32-7

Methyl 1,8-naphthyridine-4-carboxylate

Cat. No.: B6329325
CAS No.: 99361-32-7
M. Wt: 188.18 g/mol
InChI Key: OLCRSKVYJXNGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,8-naphthyridine-4-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1,8-naphthyridine-4-carboxylate is 188.058577502 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1,8-naphthyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,8-naphthyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,8-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRSKVYJXNGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1,8-Naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus stands as a prominent heterocyclic scaffold within the landscape of medicinal chemistry and drug discovery.[1] Its journey from a chemical curiosity to a "privileged scaffold" was catalyzed by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity.[2] This seminal discovery paved the way for the development of the vast quinolone and fluoroquinolone families of antibiotics.[2] Beyond its antimicrobial prowess, the 1,8-naphthyridine core has been incorporated into molecules exhibiting a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3]

This technical guide focuses on a key derivative, methyl 1,8-naphthyridine-4-carboxylate . This compound serves as a versatile building block for the synthesis of more complex and biologically active molecules. Its chemical properties, particularly the reactivity of the methyl ester and the aromatic core, are of paramount importance to researchers and scientists in the field of drug development. This document aims to provide a comprehensive overview of its synthesis, spectroscopic characteristics, chemical reactivity, and applications, grounded in established scientific principles and literature.

Physicochemical Properties

While extensive experimental data for methyl 1,8-naphthyridine-4-carboxylate is not widely published, its key physicochemical properties can be predicted using computational models. These predicted values, summarized in the table below, provide a useful starting point for its handling and use in experimental settings. For context, the experimentally determined melting point of the parent compound, 1,8-naphthyridine, is 98-99 °C.[2]

PropertyPredicted ValueSource
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol -
XlogP 1.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 51.7 ŲPubChem

Solubility Profile: Based on its structure, methyl 1,8-naphthyridine-4-carboxylate is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be low.

Synthesis of Methyl 1,8-Naphthyridine-4-carboxylate

The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation or related condensation reactions.[4][5] A plausible and efficient synthetic route to methyl 1,8-naphthyridine-4-carboxylate involves a three-component reaction of 2-aminonicotinaldehyde, methyl cyanoacetate, and a suitable catalyst.[6]

Synthesis_of_Methyl_1,8-Naphthyridine-4-carboxylate A 2-Aminonicotinaldehyde Intermediate Knoevenagel Condensation Intermediate A->Intermediate + B Methyl Cyanoacetate B->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Product Methyl 1,8-Naphthyridine-4-carboxylate Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Proposed synthetic workflow for Methyl 1,8-Naphthyridine-4-carboxylate.

Proposed Experimental Protocol: Three-Component Synthesis

This protocol is based on established methods for the synthesis of substituted 1,8-naphthyridines.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminonicotinaldehyde (1.0 eq.), methyl cyanoacetate (1.1 eq.), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield pure methyl 1,8-naphthyridine-4-carboxylate.

Spectroscopic Characterization

The structural elucidation of methyl 1,8-naphthyridine-4-carboxylate relies on a combination of spectroscopic techniques. The following is a predictive analysis based on data from the parent 1,8-naphthyridine and related derivatives.[7][8][9][10][11][12][13][14][15][16][17]

TechniquePredicted Key Data
¹H NMR δ 9.2-9.0 (m, 2H), 8.4-8.2 (dd, 1H), 7.8-7.6 (m, 2H), 4.0 (s, 3H)
¹³C NMR δ 166-164 (C=O), 156-154, 153-151, 140-138, 137-135, 124-122, 122-120, 120-118, 53-51 (OCH₃)
IR (cm⁻¹) 3100-3000 (Ar C-H), 1730-1710 (C=O ester), 1600-1450 (C=C, C=N), 1300-1100 (C-O)
Mass Spec (EI) m/z (%): 188 (M⁺), 157 (M⁺ - OCH₃), 129 (M⁺ - COOCH₃)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine ring and the methyl ester protons. The aromatic region (δ 7.5-9.2 ppm) will display a complex pattern of doublets and multiplets corresponding to the five protons on the heterocyclic core. A sharp singlet for the methyl ester protons should appear upfield, around δ 4.0 ppm.[9][18]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the ester carbonyl carbon in the downfield region (δ 164-166 ppm).[14][15] The eight aromatic carbons of the naphthyridine ring will resonate between δ 118 and 156 ppm. The methyl carbon of the ester group will appear as a single peak in the upfield region, typically around δ 51-53 ppm.[8][12]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.[11][13] Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will show a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the naphthyridine ring, as well as C-O stretching of the ester group.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 188. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 157, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 129.[19][20][21]

Chemical Reactivity

The chemical reactivity of methyl 1,8-naphthyridine-4-carboxylate is primarily centered around the ester functionality and the electrophilic nature of the naphthyridine ring.

Reactivity_of_Methyl_1,8-Naphthyridine-4-carboxylate Start Methyl 1,8-Naphthyridine-4-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Amination Amination/Amidation Start->Amination Acid 1,8-Naphthyridine-4-carboxylic acid Hydrolysis->Acid Reagent_H NaOH or HCl (aq), Δ Hydrolysis->Reagent_H Amide 1,8-Naphthyridine-4-carboxamide (or N-substituted amide) Amination->Amide Reagent_A R₂NH, Δ or catalyst Amination->Reagent_A

Caption: Key reaction pathways for Methyl 1,8-Naphthyridine-4-carboxylate.

Hydrolysis of the Methyl Ester

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1,8-naphthyridine-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a valuable intermediate for further functionalization, such as the formation of amides via coupling reactions.

Representative Protocol: Basic Hydrolysis

  • Reaction Setup: Dissolve methyl 1,8-naphthyridine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (2-3 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 4-5.

  • Isolation: The resulting precipitate of 1,8-naphthyridine-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

Amination and Amidation

The methyl ester can react with ammonia or primary/secondary amines to form the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing diverse functional groups and modulating the physicochemical properties of a lead compound.[22]

Representative Protocol: Amidation with a Primary Amine

  • Reaction Setup: In a sealed tube, dissolve methyl 1,8-naphthyridine-4-carboxylate (1.0 eq.) and the desired primary amine (1.5-2.0 eq.) in a suitable solvent like methanol or DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Medicinal Chemistry and Drug Development

Methyl 1,8-naphthyridine-4-carboxylate is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile synthetic intermediate. The 1,8-naphthyridine core is a known pharmacophore, and the 4-carboxylate position provides a convenient handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).[3][22]

Applications_in_Medicinal_Chemistry Core Methyl 1,8-Naphthyridine-4-carboxylate (Building Block) Transformations Chemical Transformations (Hydrolysis, Amidation, etc.) Core->Transformations Intermediate Functionalized 1,8-Naphthyridine Intermediates Transformations->Intermediate Targets Diverse Biological Targets Intermediate->Targets SAR Exploration Anticancer Anticancer Agents Targets->Anticancer Antimicrobial Antimicrobial Agents Targets->Antimicrobial Antiviral Antiviral Agents Targets->Antiviral CNS_Agents CNS Agents Targets->CNS_Agents

Caption: Logical flow of the use of Methyl 1,8-Naphthyridine-4-carboxylate in drug discovery.

Derivatives synthesized from this building block have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: The 1,8-naphthyridine scaffold has been incorporated into compounds targeting various kinases and DNA topoisomerases.[3]

  • Antimicrobial Agents: Following the legacy of nalidixic acid, novel 1,8-naphthyridine derivatives continue to be explored for their antibacterial and antifungal properties.

  • Antiviral Agents: Certain 1,8-naphthyridine derivatives have shown promise as inhibitors of viral replication.[1]

  • Central Nervous System (CNS) Agents: The scaffold has been utilized in the development of compounds with potential applications in treating neurodegenerative diseases and other CNS disorders.[22]

Conclusion

Methyl 1,8-naphthyridine-4-carboxylate is a chemically versatile and synthetically accessible molecule of significant interest to the scientific community. Its well-defined reactivity, centered on the ester functionality, allows for its use as a key building block in the construction of diverse libraries of 1,8-naphthyridine derivatives. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the rational design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this and related 1,8-naphthyridine derivatives will undoubtedly contribute to future advances in medicine and materials science.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Medicinal Chemistry.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
  • Agrawal, P., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(5), 1839-1854.
  • Interpretation of mass spectra. (n.d.). University of Arizona.
  • Babu, V. R., et al. (2018). Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[7][8] naphthyridines. International Journal of Pharmaceutical Sciences and Research, 9(8), 3323-3329.

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • A mild synthesis of substituted 1,8-naphthyridines. (2017). Green Chemistry.
  • 1,8-Naphthyridine(254-60-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry.
  • Mass Spectrometry - Fragmentation P
  • 1H NMR chemical shift ppm table. (n.d.).
  • IR Absorption Table. (n.d.). University of California, Los Angeles.
  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630–o631.
  • Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. (2025). Benchchem.
  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Al-Zaydi, K. M. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of the Saudi Chemical Society, 16(3), 267-273.
  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • 1,8-Naphthyridine. (n.d.). Wikipedia.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).
  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Wang, L., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 3(10), 13359–13367.
  • Zarei, A., & Hajipour, A. R. (2008). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Iranian Chemical Society, 5(4), 657-662.
  • Sarma, B., & Prajapati, D. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry, 86(16), 11495–11502.
  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... (n.d.).
  • 13C NMR Chemical Shift. (2022).
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
  • Ghorab, M. M., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 453-461.
  • Converting a carboxylic acid to a primary amide. (2013). Reddit.
  • 13C Chemical Shift Table. (n.d.). University of California, Los Angeles.
  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxyl
  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (2019). Organic & Biomolecular Chemistry.
  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630.
  • Islam, A., & Ghosh, K. (2004). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Journal of the Korean Chemical Society, 48(6), 599-602.
  • Syntheses and spectra of naphthyridines. (n.d.). Library and Archives Canada.
  • van der Plas, H. C., et al. (1977). Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. Organic Magnetic Resonance, 9(7), 399-403.

Sources

biological activity of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 1,8-Naphthyridine-4-Carboxylate and Its Derivatives

Executive Summary

As drug discovery pivots toward highly functionalized, multi-target pharmacophores, the 1,8-naphthyridine scaffold has emerged as a privileged structure. Specifically, Methyl 1,8-naphthyridine-4-carboxylate serves as a critical synthetic linchpin. While the ester itself is often utilized as an advanced intermediate, its downstream derivatives—ranging from carboxamides to fused azepinones—exhibit profound biological activities. This whitepaper, written from the perspective of a Senior Application Scientist, deconstructs the mechanistic biology, structural functionalization, and validated experimental protocols associated with this scaffold, focusing on its roles in antiviral therapy, oncology, and antimicrobial resistance.

Antiviral Efficacy: HIV-1 Integrase Strand Transfer Inhibition (INSTI)

The most clinically significant modern application of the 1,8-naphthyridine core is in the management of HIV-1. Integrase strand transfer inhibitors (INSTIs) block the insertion of viral DNA into the host genome[1]. Derivatives synthesized from 1,8-naphthyridine-4-carboxylate precursors, particularly 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides, have shown extraordinary potency against both wild-type (WT) HIV-1 and resistant mutants[2].

Mechanistic Causality

The biological activity of these compounds relies on a highly specific metal-chelating triad of heteroatoms. When the naphthyridine derivative enters the HIV-1 intasome (the nucleoprotein complex of integrase and viral DNA), it chelates two Mg²⁺ ions located in the catalytic active site[3]. This chelation displaces the 3′-terminal deoxyadenosine of the viral DNA, effectively neutralizing the nucleophilic attack required for strand transfer[1].

Recent structural modifications at the 4-position and 6-position of the naphthyridine ring have yielded compounds that maintain low nanomolar IC₅₀ values against variants resistant to first- and second-generation drugs like Raltegravir (RAL) and Dolutegravir (DTG)[4]. The extended functional groups occupy auxiliary pockets in the mutated integrase, compensating for the loss of primary binding affinity[4].

G A 1,8-Naphthyridine Derivative B Mg2+ Chelation in Integrase Active Site A->B Binds intasome C Displacement of Viral 3'-Terminal DNA B->C Alters coordination D Strand Transfer Inhibition (INSTI) C->D Blocks integration E Halt of Viral Replication D->E Prevents provirus

Mechanism of HIV-1 Integrase inhibition by 1,8-naphthyridine derivatives.

Oncology: Apoptosis Reactivation via IAP Inhibition

In oncology, cancer cells frequently evade apoptosis by overexpressing Inhibitor of Apoptosis Proteins (IAPs), such as cIAP and XIAP[5]. Methyl 1,8-naphthyridine-4-carboxylate is a direct precursor used in the synthesis of substituted 1,3,4,5-tetrahydro-benzo[b]azepin-2-ones[6]. These complex molecules act as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.

Mechanistic Causality

By converting the methyl ester into a functionalized amide/azepinone, the resulting molecule mimics the N-terminal tetrapeptide of the endogenous SMAC protein. These synthetic naphthyridine derivatives bind with high affinity to the BIR2 and BIR3 domains of IAPs[6]. This binding antagonizes the IAPs, releasing Caspase-3, -7, and -9 from their inhibitory grip, thereby reactivating the caspase cascade and inducing rapid apoptosis in solid tumors and blood cancers[6]. Furthermore, specific pyrrolo[1,8]-naphthyridine derivatives have demonstrated c-IAP inhibition with an IC₅₀ of 0.10 µM, making them up to 800 times more potent than standard inhibitors like L-phenylalanine[7].

G A Methyl 1,8-naphthyridine -4-carboxylate B SMAC Mimetic Conversion A->B Synthetic functionalization C Binding to BIR2/BIR3 Domains B->C High affinity binding D Inhibition of cIAP/XIAP C->D Antagonizes anti-apoptotic proteins E Caspase 3/7 Reactivation D->E Releases caspases F Targeted Cancer Cell Apoptosis E->F Execution phase

Apoptotic reactivation pathway via IAP inhibition using naphthyridine SMAC mimetics.

Protocol: In Vitro Caspase-3/7 Activation Assay for Naphthyridine IAP Inhibitors

To validate the biological activity of these synthesized SMAC mimetics, a self-validating luminescent assay is required.

  • Cell Seeding: Plate HCT-116 (colorectal carcinoma) cells at 10,000 cells/well in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells, ensuring strict quantitative accuracy.

  • Compound Treatment: Treat cells with the naphthyridine derivative (titrated from 0.01 µM to 10 µM) and incubate for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., TNF-α). Causality: TNF-α is included because SMAC mimetics often synergize with TNF-α signaling to drive the extrinsic apoptotic pathway; this validates that the cellular machinery is responsive.

  • Reagent Addition: Add a proluminescent Caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Causality: Caspases 3 and 7 specifically cleave the DEVD sequence. Cleavage liberates aminoluciferin, which is consumed by luciferase to produce light. This provides a direct, stoichiometric readout of caspase activity rather than a lagging indicator like cell viability.

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark, then measure luminescence using a microplate reader. Calculate the EC₅₀ using non-linear regression.

Antimicrobial Profile: DNA Gyrase and Beyond

The 1,8-naphthyridine class is historically anchored by nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), discovered in 1962, which laid the groundwork for modern fluoroquinolones[8]. Derivatives of 1,8-naphthyridine-4-carboxylic acid, particularly morpholino- and carboxamide-substituted analogs, exhibit broad-spectrum antibacterial activity[9].

These compounds operate primarily by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, preventing the supercoiling of DNA required for bacterial replication[10]. Recent studies have shown that synthesizing novel 1,8-naphthyridine-3-carboxamides from carboxylate precursors yields compounds with significant efficacy against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive)[11].

Quantitative Data Summary
Biological Target / ActivityDerivative ClassKey Performance MetricReference
HIV-1 Integrase (WT) 1-hydroxy-naphthyridin-2(1H)-oneTherapeutic Index (TI) > 30,000[3]
c-IAP Inhibition (Cancer) Pyrrolo[1,8]-naphthyridineIC₅₀ = 0.10 ± 0.02 µM[7]
DHODH Inhibition Naphthyridine-4-carboxylic acidIC₅₀ = 0.250 ± 0.11 µM[12]
Antibacterial (S. aureus) Morpholino-naphthyridine-carboxylateMIC comparable to standard antibiotics[13]

Synthetic Derivatization Workflow

To harness the , it must be chemically reduced and functionalized. The following protocol details the critical first step in generating bioactive azepinone precursors[6].

Protocol: Chemoselective Reduction of Methyl 1,8-naphthyridine-4-carboxylate
  • Solubilization: Dissolve 5.2 mmol of Methyl 1,8-naphthyridine-4-carboxylate in 25 mL of anhydrous Methanol (MeOH). Causality: Anhydrous conditions prevent the premature quenching of the hydride reducing agent, while MeOH serves as a protic solvent that facilitates the stabilization of the transition state during ester reduction.

  • Thermal Control: Cool the solution strictly to 0°C using an ice bath. Causality: The subsequent addition of Sodium Borohydride (NaBH₄) is highly exothermic. Maintaining 0°C prevents the over-reduction of the delicate heteroaromatic naphthyridine ring system, ensuring chemoselectivity toward the ester/ketone moieties[6].

  • Hydride Addition: Add 15.6 mmol (3 equivalents) of NaBH₄ in small portions over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal runaway, which could lead to dimerization or degradation of the starting material[6].

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir overnight.

  • Quenching & Isolation: Dilute the mixture with saturated aqueous NH₄Cl and concentrate under reduced pressure. Triturate the residue with a naphtha/MeOH/EtOAc mixture to isolate the pure reduced intermediate[6]. Causality: NH₄Cl safely neutralizes unreacted borohydride without creating a highly acidic environment that might protonate the basic nitrogens of the naphthyridine core, which would trap the product in the aqueous phase.

Conclusion

Methyl 1,8-naphthyridine-4-carboxylate is far more than a simple heterocyclic building block; it is the gateway to a myriad of potent biological agents. Whether engineered to chelate magnesium in the HIV-1 intasome, designed to mimic SMAC proteins to trigger apoptosis in resistant tumors, or optimized to disrupt bacterial DNA topology, the precise functionalization of the 4-carboxylate position dictates the pharmacological destiny of the molecule. For drug development professionals, mastering the synthetic causality and biological assays associated with this scaffold is essential for unlocking next-generation therapeutics.

References

1.[8] Biological Activity of Naturally Derived Naphthyridines - PMC - NIH. National Institutes of Health. Available at: 2.[10] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: 3.[11] SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research. Available at: 4.[6] US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones. Google Patents. Available at: 5.[4] HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC. National Institutes of Health. Available at: 6.[13] Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal. Available at: 7.[9] Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. ResearchGate. Available at: 8.[2] HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutants - PMC. National Institutes of Health. Available at: 9.[7][1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC. National Institutes of Health. Available at: 10.[1] 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. ACS Publications. Available at: 11.[3] Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors. Oxford Academic. Available at: 12.[12] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Institutes of Health. Available at: 13.[5] US9873674B2 - C-Rel inhibitors and uses thereof. Google Patents. Available at:

Sources

Unraveling the Enigmatic Mechanism of Action of Methyl 1,8-Naphthyridine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This technical guide delves into the core mechanism of action of a specific derivative, methyl 1,8-naphthyridine-4-carboxylate, by synthesizing established knowledge of the broader 1,8-naphthyridine class with fundamental principles of medicinal chemistry. While direct research on this particular ester is nascent, this document will provide a robust, evidence-based framework for understanding its likely biological targets and cellular effects, empowering researchers and drug development professionals in their quest for novel therapeutics.

The 1,8-Naphthyridine Core: A Foundation of Potent Biological Activity

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is the cornerstone of numerous clinically significant drugs.[5] Its planar structure and ability to participate in various non-covalent interactions allow it to bind to a range of biological targets. Historically, the discovery of nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, as an antibacterial agent paved the way for the development of the highly successful quinolone and fluoroquinolone antibiotics.[5] These compounds established a key mechanism of action for this class: the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

More recently, research has expanded to explore the anticancer potential of 1,8-naphthyridine derivatives, revealing their ability to target mammalian topoisomerases, particularly topoisomerase II.[7][8][9] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Proposed Mechanism of Action: Topoisomerase II Inhibition

Based on the extensive body of evidence for structurally related 1,8-naphthyridine-4-carboxylic acid and carboxamide derivatives, the primary mechanism of action for methyl 1,8-naphthyridine-4-carboxylate is hypothesized to be the inhibition of human topoisomerase II .

This proposed mechanism is rooted in the ability of the planar 1,8-naphthyridine ring system to intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks and subsequent cell cycle arrest and apoptosis.[8][10]

The presence of the carboxylate group at the 4-position is often crucial for this activity, as it can form key hydrogen bonds and electrostatic interactions within the enzyme's binding pocket.[11][12]

The Role of the Methyl Ester

The esterification of the carboxylic acid to a methyl ester in methyl 1,8-naphthyridine-4-carboxylate introduces several physicochemical changes that can modulate its biological activity:

  • Increased Lipophilicity: The methyl ester is more lipophilic than the corresponding carboxylic acid. This can enhance its ability to cross cell membranes and may lead to improved cellular uptake and bioavailability.[13]

  • Prodrug Potential: It is plausible that methyl 1,8-naphthyridine-4-carboxylate acts as a prodrug. Once inside the cell, it may be hydrolyzed by intracellular esterases to the active carboxylic acid form, which can then exert its inhibitory effect on topoisomerase II.[13]

  • Altered Target Interactions: The methyl group itself could potentially engage in favorable hydrophobic interactions within a specific pocket of the topoisomerase II enzyme, a phenomenon sometimes referred to as the "magic methyl" effect, which can significantly enhance potency.[14]

The following diagram illustrates the proposed mechanism of topoisomerase II inhibition by the active carboxylic acid metabolite.

Topoisomerase_II_Inhibition cluster_0 Cellular Uptake cluster_1 Nuclear Events Methyl_Ester Methyl 1,8-naphthyridine-4-carboxylate Carboxylic_Acid Active Carboxylic Acid Metabolite Methyl_Ester->Carboxylic_Acid Esterase Hydrolysis Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Carboxylic_Acid->Cleavage_Complex Stabilization Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex Binds to DNA DNA DNA->Cleavage_Complex DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks Inhibition of Re-ligation Apoptosis Apoptosis DS_Breaks->Apoptosis Induces

Caption: Proposed mechanism of Topoisomerase II inhibition.

Experimental Validation: Protocols and Methodologies

To validate the hypothesized mechanism of action, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of methyl 1,8-naphthyridine-4-carboxylate in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase II Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, typically by assessing the relaxation of supercoiled plasmid DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of methyl 1,8-naphthyridine-4-carboxylate (and/or its hydrolyzed form) to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no compound).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

The following diagram illustrates the workflow for evaluating the proposed mechanism of action.

Experimental_Workflow Start Hypothesized Mechanism: Topoisomerase II Inhibition Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Topo_Inhibition Topoisomerase II Inhibition Assay Start->Topo_Inhibition Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity->Data_Analysis Topo_Inhibition->Data_Analysis Conclusion Confirmation of Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for mechanism validation.

Quantitative Data Summary

The following table provides a hypothetical representation of the kind of quantitative data that would be generated from the experimental validation studies.

CompoundCell LineIC₅₀ (µM)Topoisomerase II Inhibition (EC₅₀, µM)
Methyl 1,8-naphthyridine-4-carboxylateHeLa1525
A5492030
Doxorubicin (Positive Control)HeLa0.050.1

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of methyl 1,8-naphthyridine-4-carboxylate is currently limited, a strong body of literature on analogous compounds points towards topoisomerase II inhibition as the primary mode of its potential anticancer activity. The methyl ester functionality likely plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, potentially acting as a prodrug to deliver the active carboxylic acid to its intracellular target.

Future research should focus on the experimental validation of this hypothesized mechanism through the protocols outlined in this guide. Furthermore, investigating the enzymatic hydrolysis of the methyl ester within cancer cells and exploring the structure-activity relationships of other ester derivatives will provide deeper insights into the therapeutic potential of this promising class of compounds. The framework presented here serves as a critical starting point for researchers and drug development professionals to unlock the full potential of methyl 1,8-naphthyridine-4-carboxylate and its analogs in the fight against cancer.

References

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. SCIRP. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Taylor & Francis Online. [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. ResearchGate. [Link]

  • Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bohrium. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Drug design: optimizing target interactions. slideplayer.com. [Link]

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. [Link]

  • Exploring the Benefits of Alpha-Methyl Carboxylic Acid in Modern Chemistry. LinkedIn. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Ovid. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Therapeutic Potential of Methyl 1,8-Naphthyridine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] This technical guide focuses on Methyl 1,8-naphthyridine-4-carboxylate, a key intermediate that serves as a versatile building block for the synthesis of potent and selective therapeutic agents. While this compound itself may not be the final active pharmaceutical ingredient, its strategic importance lies in the diverse array of derivatives it can generate. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets accessible from this privileged scaffold, detailing the underlying mechanisms of action and providing actionable experimental protocols for target validation.

The 1,8-Naphthyridine Core: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, has proven to be a rich source of biologically active molecules.[2] Its structural similarity to quinolones has been a key driver in the exploration of its antimicrobial properties, leading to the development of important antibacterial agents.[3][4] Beyond its role in combating infectious diseases, the 1,8-naphthyridine scaffold has demonstrated significant potential in oncology, immunology, and neurology.[1][5] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the development of highly selective ligands for a range of biological targets.

Methyl 1,8-Naphthyridine-4-Carboxylate: A Gateway to Therapeutic Innovation

Methyl 1,8-naphthyridine-4-carboxylate is a pivotal starting material in the synthesis of a wide array of functionalized 1,8-naphthyridine derivatives. Its carboxylate group at the 4-position provides a reactive handle for the introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships and the optimization of drug candidates.

Potential Therapeutic Targets and Mechanisms of Action

The derivatization of Methyl 1,8-naphthyridine-4-carboxylate opens up avenues to target a variety of enzymes and receptors implicated in human diseases. The following sections delve into the most promising therapeutic targets for derivatives of this scaffold.

Anticancer Activity: Targeting Topoisomerase II and Kinases

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives.[6][7][8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, with topoisomerase II inhibition being a prominent one.[10][11]

3.1.1. Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[10][11] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[11] Vosaroxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia.[11]

Illustrative Signaling Pathway: Topoisomerase II Inhibition

Topoisomerase_II_Inhibition Methyl_1_8_naphthyridine_4_carboxylate_Derivative Methyl_1_8_naphthyridine_4_carboxylate_Derivative Topoisomerase_II Topoisomerase_II Methyl_1_8_naphthyridine_4_carboxylate_Derivative->Topoisomerase_II Inhibits DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_II->DNA_Replication_Transcription Regulates Double_Strand_Breaks Double_Strand_Breaks DNA_Replication_Transcription->Double_Strand_Breaks Leads to Apoptosis Apoptosis Double_Strand_Breaks->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by a 1,8-naphthyridine derivative.

Experimental Protocol: In Vitro Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Setup: Prepare a reaction mixture containing human topoisomerase IIα, kDNA, and the test compound (derived from Methyl 1,8-naphthyridine-4-carboxylate) at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the enzymatic reaction.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated kDNA.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

  • Analysis: Quantify the intensity of the decatenated DNA bands to determine the inhibitory activity of the compound. The concentration at which 50% of the decatenation activity is inhibited is the IC50 value.

3.1.2. Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine scaffold has been explored for its potential to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][12]

Illustrative Workflow: Kinase Inhibition Screening

Kinase_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound_Library 1,8-Naphthyridine Derivatives Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Kinase_Panel Panel of Kinases (e.g., EGFR, etc.) Kinase_Panel->Biochemical_Assay Hit_Identification Identify Active Compounds (Hits) Biochemical_Assay->Hit_Identification Cancer_Cell_Lines Cancer Cell Lines Hit_Identification->Cancer_Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cancer_Cell_Lines->Cytotoxicity_Assay Target_Engagement Western Blot for Phospho-Kinase Cancer_Cell_Lines->Target_Engagement

Caption: Workflow for screening 1,8-naphthyridine derivatives for kinase inhibition.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The foundational therapeutic application of 1,8-naphthyridines is in the realm of antimicrobials, with nalidixic acid being the first of its class.[2][3] These compounds primarily target bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[3][4][13]

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup: Combine E. coli DNA gyrase, relaxed circular plasmid DNA, and the test compound in a reaction buffer containing ATP.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution.

  • Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel and quantify the amount of supercoiled DNA to determine the IC50 value of the compound.

Neurological and Inflammatory Disorders: Targeting Cannabinoid and Adrenergic Receptors

Derivatives of the 1,8-naphthyridine scaffold have also shown promise in modulating the activity of G-protein coupled receptors (GPCRs), such as cannabinoid (CB) and adrenergic receptors, which are implicated in a range of neurological and inflammatory conditions.[1][14][15]

3.3.1. Cannabinoid Receptor Modulation

Studies have shown that certain 1,8-naphthyridine derivatives can act as ligands for cannabinoid receptors, with some exhibiting selectivity for the CB2 receptor.[14][16] The CB2 receptor is primarily expressed in immune cells and is a potential target for treating inflammatory and neuropathic pain.

Experimental Protocol: Radioligand Binding Assay for CB2 Receptor

This assay determines the affinity of a test compound for the CB2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) of the test compound from the competition binding curve.

Quantitative Data: Representative Biological Activities of 1,8-Naphthyridine Derivatives

Compound ClassTargetAssayRepresentative IC50/KiReference
1,8-Naphthyridine-3-carboxamidesAnticancerCytotoxicity (MIAPaCa cells)0.41 µM[6][8]
1,8-Naphthyridine-3-carboxamidesCannabinoid Receptor 2 (CB2)Radioligand Binding5.5 nM (Ki)[14]
1,8-Naphthyridine DerivativesDNA GyraseEnzyme Inhibition1.7-13.2 µg/mL (IC50)[3]
Phenyl-1,8-naphthyridin-4-onesPhosphodiesterase 4 (PDE4)Enzyme Inhibition-[17]

Conclusion

Methyl 1,8-naphthyridine-4-carboxylate represents a highly valuable and versatile scaffold in modern drug discovery. Its strategic importance lies in its ability to serve as a launchpad for the synthesis of a diverse array of compounds with significant therapeutic potential. The exploration of its derivatives has already yielded promising leads in the fields of oncology, infectious diseases, and neurology. This technical guide provides a solid foundation for researchers to further investigate the therapeutic possibilities of this privileged chemical entity, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 44(10), 4002-4014.
  • Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(3), 633-641.
  • Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Emam, A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-953.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1167-1178.
  • Li, J., Wang, Y., Zhang, Y., Wang, C., & Li, Y. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.
  • (Reference not directly applicable to Methyl 1,8-naphthyridine-4-carboxylate but discusses 1,8-naphthyridines as anticancer agents).
  • BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • de Oliveira, V. M., da Silva, A. C. S., de Oliveira, D. A., da Silva, A. L., & de Souza, M. V. N. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1506.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852.
  • (Review of various activities of 1,8-naphthyridine deriv
  • (Review of recent advancements in the biological activities of 1,8-naphthyridines).
  • (Review highlighting the versatile biological properties of 1,8-naphthyridine deriv
  • BenchChem. (2025). Discovery and History of 1,8-Naphthyridine Compounds.
  • (Review on the versatile biological activities of 1,8-naphthyridine deriv
  • Manera, C., Malfitano, A. M., Saccomanni, G., Bertini, S., Castarren, C., Martinelli, A., ... & Lanza, M. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Journal of Medicinal Chemistry, 47(9), 2295-2304.
  • Manera, C., Malfitano, A. M., Saccomanni, G., Bertini, S., Castarren, C., Martinelli, A., ... & Lanza, M. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957.
  • (Review on the antimicrobial activity of naphthyridine deriv
  • (Article on the anti-mycobacterial evalu
  • (Article on 1,8-naphthyridine derivatives as dual inhibitors of alkaline phosph
  • (Review on advances in the chemistry and therapeutic potential of 1,8-naphthyridines).
  • (Article on the development of selective, fluorescent cannabinoid type 2 receptor ligands).
  • Gessi, S., Varani, K., Merighi, S., Borea, P. A., & Antonelli, T. (2003). Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes. Biochemical Pharmacology, 66(4), 635-643.
  • Gallant, M., Aspiotis, R., Bayly, C., Brideau, C., Chan, C. C., Chauret, N., ... & Guay, J. (2008). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of MK-0873, a potent and effective PDE4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(20), 5554-5558.
  • (Review of multiple biological activities of 1,8-naphthyridine deriv
  • Guerrini, G., Ciciani, G., Costanzo, A., Bruni, F., Selleri, S., & Costa, B. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[6][8][18]triazolo[4,3-a][6][13]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-1035.

  • (Article on the evaluation of 2,7-naphthyridines as targeted anti-staphylococcal candid
  • PubChem. (n.d.).
  • (Article on the design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues).
  • Wikipedia. (2023, December 2). Vosaroxin.

Sources

Methodological & Application

Application Note: De Novo Synthesis and Characterization of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial agents, kinase inhibitors, and immunomodulators. Specifically, the C4-carboxylate derivative, Methyl 1,8-naphthyridine-4-carboxylate (CAS: 99361-32-7), serves as a versatile electrophilic building block for late-stage functionalization and the development of complex antiproliferative agents[1].

Due to the highly electron-deficient nature of the naphthyridine core, direct carboxylation is synthetically unviable. Therefore, this protocol utilizes a robust three-step linear sequence:

  • Core Construction: A modified Skraup/Friedländer condensation to yield 4-methyl-1,8-naphthyridine.

  • Chemoselective Oxidation: Oxidation of the C4-methyl group to a carboxylic acid using Selenium Dioxide[2][3].

  • Fischer Esterification: Conversion of the acid to the target methyl ester.

This guide provides a self-validating, step-by-step protocol designed for high reproducibility, scalability, and strict analytical validation at every intermediate stage.

Experimental Workflow & Logical Pathway

Workflow Node1 2-Aminopyridine + Methyl Vinyl Ketone Node2 4-Methyl-1,8-naphthyridine (Intermediate 1) Node1->Node2 Skraup Condensation (H2SO4, Oxidant) Node3 1,8-Naphthyridine- 4-carboxylic acid (Intermediate 2) Node2->Node3 Chemoselective Oxidation (SeO2, Dioxane) Node4 Methyl 1,8-naphthyridine- 4-carboxylate (Final Product) Node3->Node4 Fischer Esterification (MeOH, H2SO4)

Figure 1: Three-step synthetic workflow for Methyl 1,8-naphthyridine-4-carboxylate.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

ParameterStep 1: Core ConstructionStep 2: OxidationStep 3: Esterification
Target Intermediate 4-Methyl-1,8-naphthyridine1,8-Naphthyridine-4-carboxylic acidMethyl 1,8-naphthyridine-4-carboxylate
Key Reagents 2-Aminopyridine (1.0 eq)Methyl vinyl ketone (1.2 eq)Intermediate 1 (1.0 eq)Selenium dioxide (2.5 eq)Intermediate 2 (1.0 eq)Methanol (Excess)
Catalyst / Oxidant Sodium 3-nitrobenzenesulfonateNone (SeO₂ acts as oxidant)Conc. H₂SO₄ (Catalytic)
Temperature 130 °C (Reflux)101 °C (Reflux)65 °C (Reflux)
Reaction Time 4 hours14 hours8 hours
Expected Yield 55 - 65%80 - 85%85 - 95%

Step-by-Step Methodologies & Causality

Step 1: Synthesis of 4-Methyl-1,8-naphthyridine

Causality Note: The Skraup-Doebner-Von Miller reaction requires an oxidant to aromatize the newly formed ring. Sodium 3-nitrobenzenesulfonate is chosen over traditional arsenic pentoxide to drastically reduce the toxicity profile and simplify the aqueous workup. Dropwise addition of the enone is critical to prevent its thermal polymerization.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-aminopyridine (10.0 g, 106 mmol) in 70% aqueous sulfuric acid (50 mL).

  • Oxidant Addition: Add sodium 3-nitrobenzenesulfonate (14.3 g, 63.6 mmol) to the acidic solution and heat the mixture to 100 °C under continuous stirring.

  • Condensation: Add methyl vinyl ketone (10.6 mL, 127 mmol) dropwise over 1 hour to control the exothermic reaction.

  • Reflux: Elevate the temperature to 130 °C and reflux for 4 hours.

  • Workup: Cool the mixture to room temperature. Transfer to an ice bath and carefully neutralize with 20% aqueous NaOH until the pH reaches ~8, ensuring the internal temperature remains below 25 °C.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a brownish solid.

Step 2: Synthesis of 1,8-Naphthyridine-4-carboxylic acid

Causality Note: SeO₂ selectively oxidizes allylic and heteroaromatic methyl groups. Because the 1,8-naphthyridine ring is highly electron-deficient, the C4-methyl protons are sufficiently acidic to undergo enolization-like tautomerization, facilitating the initial ene-reaction with SeO₂[2].

  • Preparation: Suspend 4-methyl-1,8-naphthyridine (8.0 g, 55.5 mmol) in 150 mL of anhydrous 1,4-dioxane in a 250 mL round-bottom flask.

  • Oxidation: Add Selenium dioxide (15.4 g, 138 mmol). Attach a reflux condenser and heat the mixture to 101 °C for 14 hours under a nitrogen atmosphere.

  • Filtration: Critical Step - Filter the reaction mixture while hot through a tightly packed pad of Celite to remove precipitated black selenium metal. Wash the pad with hot dioxane (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold water to precipitate the carboxylic acid. Filter, wash with cold water, and dry under a vacuum to yield a pale yellow powder.

Step 3: Synthesis of Methyl 1,8-naphthyridine-4-carboxylate

Causality Note: Fischer esterification is an equilibrium process. Utilizing methanol as both the solvent and the reactant drives the reaction to completion via Le Chatelier's principle. Neutralization with NaHCO₃ during workup prevents the hydrolysis of the newly formed ester.

  • Preparation: Suspend 1,8-Naphthyridine-4-carboxylic acid (7.0 g, 40.2 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise.

  • Reflux: Heat the mixture to 65 °C and reflux for 8 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Pour the residue into an ice-cold saturated aqueous NaHCO₃ solution (100 mL) to neutralize the acid catalyst.

  • Isolation: Extract with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield an off-white crystalline solid. Purify via recrystallization from ethyl acetate/hexanes if necessary.

In-Process Quality Control (IPQC) & Self-Validation

To ensure a self-validating system, perform the following analytical checks at each stage:

  • Post-Step 1: ¹H NMR (CDCl₃) must show a characteristic sharp singlet at ~2.7 ppm corresponding to the C4-methyl group. The disappearance of the primary amine protons from the starting material confirms cyclization.

  • Post-Step 2: ¹H NMR (DMSO-d₆) must show the complete disappearance of the 2.7 ppm methyl singlet and the appearance of a broad, highly deshielded singlet (>13.0 ppm) corresponding to the carboxylic acid proton.

  • Post-Step 3: ¹H NMR (CDCl₃) must show the disappearance of the carboxylic acid proton and the emergence of a sharp 3H singlet at ~4.05 ppm, confirming the formation of the methyl ester. LC-MS should display a dominant [M+H]⁺ peak at m/z 189.1.

Troubleshooting & Workup Logic

The most common point of failure in this sequence is the incomplete removal of selenium byproducts during Step 2, which can poison downstream reactions. Follow the logical decision tree below to prevent contamination.

WorkupLogic Start Crude Reaction Mixture (Contains SeO2 / Se metal) Decision1 Is the mixture hot (>80 °C)? Start->Decision1 Action1 Filter through Celite pad immediately Decision1->Action1 Yes Action2 Reheat to reflux before filtration Decision1->Action2 No Result Selenium-free Filtrate Proceed to Isolation Action1->Result Action2->Action1

Figure 2: Logical decision tree for the removal of selenium byproducts during workup.

References

  • Title: A mild synthesis of substituted 1,8-naphthyridines Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines[3] Source: ResearchGate URL: [Link]

  • Title: US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones[1] Source: Google Patents URL:

Sources

Application Note: Large-Scale Synthesis of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 1,8-naphthyridine-4-carboxylate , a critical pharmacophore in drug discovery (e.g., antiviral and antibacterial agents). Unlike the common Friedländer synthesis, which typically yields 2- or 3-substituted derivatives, this protocol targets the challenging 4-position carboxylate. The strategy employs a high-fidelity "Cyclization-Activation-Carbonylation" sequence, utilizing 2-aminopyridine as the starting material. This route is selected for its reproducibility, cost-efficiency at scale, and high regioselectivity.

Strategic Retrosynthesis & Route Selection

The Regioselectivity Challenge

The primary challenge in synthesizing 1,8-naphthyridine-4-carboxylates is controlling the position of the substituent.

  • Friedländer Synthesis: Condensation of 2-aminonicotinaldehyde with methyl pyruvate typically yields the 2-carboxylate due to the specific condensation mechanics (aldehyde carbon becomes C4, ketone carbon becomes C2).

  • Gould-Jacobs Reaction: Reaction with ethoxymethylenemalonate (EMME) yields the 3-carboxylate .

Selected Route: The "Activation-Carbonylation" Strategy

To guarantee the carboxylate at C4, we utilize a de novo ring construction followed by functional group interconversion.

  • Ring Construction: Michael addition of 2-aminopyridine to methyl propiolate, followed by thermal cyclization to yield 1,8-naphthyridin-4-one .

  • Activation: Conversion of the 4-oxo tautomer to the electrophilic 4-chloro-1,8-naphthyridine using phosphorus oxychloride (

    
    ).
    
  • Functionalization: Palladium-catalyzed alkoxycarbonylation of the aryl chloride to install the methyl ester.

G Start 2-Aminopyridine Inter1 Enamine Intermediate Start->Inter1 Michael Addition (MeOH, Reflux) Reagent1 Methyl Propiolate Reagent1->Inter1 Cyclized 1,8-Naphthyridin-4-one Inter1->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Chloro 4-Chloro-1,8-naphthyridine Cyclized->Chloro Chlorination (POCl3, Reflux) Target Methyl 1,8-naphthyridine- 4-carboxylate Chloro->Target Pd-Catalyzed Carbonylation (CO, MeOH, Pd(OAc)2, dppf)

Figure 1: Strategic workflow for the site-selective synthesis of Methyl 1,8-naphthyridine-4-carboxylate.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,8-Naphthyridin-4-one

This step constructs the bicyclic core. The use of methyl propiolate provides a direct route with high atom economy compared to malonate-based methods.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Methyl Propiolate (1.1 equiv)

  • Methanol (Solvent A)

  • Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether) (Solvent B)

Protocol:

  • Michael Addition:

    • Charge a reactor with 2-aminopyridine (100 g, 1.06 mol) and Methanol (500 mL).

    • Cool to 0–5°C.

    • Add Methyl Propiolate (98 g, 1.17 mol) dropwise over 60 minutes, maintaining temperature <10°C. Caution: Methyl propiolate is a lachrymator.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Concentrate under reduced pressure to yield the crude acrylate intermediate (yellow oil/solid).

  • Thermal Cyclization:

    • Heat Dowtherm A (500 mL) to 240–250°C in a reactor equipped with a distillation head (to remove methanol produced during cyclization).

    • Add the crude acrylate slowly to the hot solvent.[1] Critical: Addition must be slow to prevent foaming and temperature drop.

    • Stir at 250°C for 30–45 minutes.

    • Cool the mixture to RT. The product, 1,8-naphthyridin-4-one , will precipitate.

    • Add Hexane (500 mL) to dilute the Dowtherm A and maximize precipitation.

    • Filter the solid, wash copiously with Hexane/Acetone (1:1), and dry.

    • Yield: ~65-75% | Appearance: Brown to tan solid.

Stage 2: Synthesis of 4-Chloro-1,8-naphthyridine

Activation of the tautomeric hydroxyl group to a chloride leaving group.

Reagents:

  • 1,8-Naphthyridin-4-one (from Stage 1)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • Triethylamine (

    
    ) (Catalytic, optional)
    

Protocol:

  • Charge 1,8-Naphthyridin-4-one (50 g) into a flask.

  • Add

    
      (160 mL) carefully. Safety: Exothermic reaction.
    
  • Heat to reflux (105°C) for 2–4 hours. Monitor by TLC or HPLC until starting material is consumed.

  • Quench (Critical Safety Step):

    • Concentrate the reaction mixture to remove excess

      
       (recover for disposal).
      
    • Pour the thick residue slowly onto Crushed Ice/Water (500 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with

      
       or 
      
      
      
      to pH 8–9.
  • Extract with Dichloromethane (

    
    , 3 x 200 mL).
    
  • Dry organic layer (

    
    ), filter, and concentrate.
    
  • Purification: Recrystallize from Heptane/EtOAc if necessary, though the crude is often sufficiently pure for carbonylation.

  • Yield: ~80-85% | Appearance: Off-white to yellow needles.

Stage 3: Methoxycarbonylation (The Target Step)

Conversion of the aryl chloride to the methyl ester using Palladium-catalyzed carbonylation.

Reagents:

  • 4-Chloro-1,8-naphthyridine (1.0 equiv)

  • Methanol (Solvent/Reagent)[2]

  • Triethylamine (2.0 equiv)

  • Catalyst System:

    
     (2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%). Note: dppf is superior to 
    
    
    
    for aryl chlorides.
  • Carbon Monoxide (CO) gas (5–10 bar).

Protocol:

  • Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor).

  • Charge 4-Chloro-1,8-naphthyridine (20 g), Methanol (200 mL), Triethylamine (34 mL),

    
      (0.27 g), and dppf  (1.3 g).
    
  • Seal the reactor and purge with Nitrogen (

    
    ) three times.
    
  • Purge with Carbon Monoxide (CO) three times. Safety: CO is highly toxic. Use a CO detector and fume hood.

  • Pressurize with CO to 5–10 bar (70–145 psi) .

  • Heat to 100°C and stir for 12–16 hours.

  • Cool to RT and carefully vent the CO.

  • Filter the mixture through a pad of Celite to remove Pd black.

  • Concentrate the filtrate.

  • Workup: Dissolve residue in

    
    , wash with water, dry, and concentrate.
    
  • Purification: Recrystallize from Methanol or purify via short silica plug (Eluent: EtOAc/Hexane).

  • Yield: ~85-90%.

Process Safety & Scalability Assessment

ParameterRisk/ChallengeMitigation Strategy
Thermal Cyclization High Temp (250°C)Use Dowtherm A (high boiling point, stable). Ensure reactor is rated for high T.
Chlorination

Quench
Quench onto ice slowly. Monitor exotherm. Use scrubber for HCl gas.
Carbonylation CO Gas (Toxic/Flammable)Use rated pressure vessels. Leak testing mandatory. CO monitors in workspace.
Impurity Profile RegioisomersThe synthetic route is highly regioselective; 2-isomer formation is mechanistically blocked.
Diagram: Process Flow & Critical Control Points (CCP)

ProcessFlow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Activation cluster_2 Stage 3: Carbonylation Step1 Reagent Mixing (Low Temp) Step2 High T Cyclization (250°C, Dowtherm) Step1->Step2 CCP1 CCP: Temp Control Avoid Runaway Step2->CCP1 Step3 Chlorination (POCl3) Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 Pd Catalysis (CO Pressure) Step4->Step5 Step6 Purification (Crystallization) Step5->Step6

Figure 2: Operational workflow highlighting Critical Control Points (CCP) for scale-up.

Analytical Controls & Specifications

To ensure the protocol is "self-validating," the following analytical criteria must be met at each stage:

  • Intermediate 1 (1,8-Naphthyridin-4-one):

    • 1H NMR (DMSO-d6): Characteristic signals for the naphthyridine core. Absence of methyl ester protons from the starting propiolate (indicating cyclization).

    • Appearance: Tan solid. Melting point >200°C.

  • Intermediate 2 (4-Chloro-1,8-naphthyridine):

    • MS (ESI): m/z 164/166 (Cl isotope pattern).

    • HPLC Purity: >98% (Area).

  • Final Product (Methyl 1,8-naphthyridine-4-carboxylate):

    • 1H NMR (CDCl3):

      
       9.2 (1H), 9.1 (1H), 8.8 (1H), etc. Key Signal:  Singlet at 
      
      
      
      ~4.05 ppm (3H,
      
      
      ).
    • 13C NMR: Carbonyl peak at ~165 ppm.

    • HRMS: Calculated for

      
       [M+H]+: 189.0664.
      

References

  • Laxminarayana, E., et al. (2009).[3] "A Novel Synthesis of Substituted 4-Hydroxy-1,8-naphthyridines." Journal of the Chilean Chemical Society, 54(4).

  • Dufaud, V., Thivolle-Cazat, J., & Basset, J. (1990). "Palladium catalysed carbonylation of aryl chlorides to the corresponding methyl esters." Chemical Communications, 426-427.

  • Martinelli, J. R., et al. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the Organic Chemistry, 73(18), 7102–7107.

  • BenchChem Application Notes. (2025). "Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives."

  • Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines."

Sources

Application Note: Methyl 1,8-naphthyridine-4-carboxylate in Coordination Chemistry

[1]

Executive Summary

Methyl 1,8-naphthyridine-4-carboxylate (MNC ) is a functionalized derivative of the 1,8-naphthyridine scaffold.[1] Unlike the parent naphthyridine, which is a simple binucleating ligand, MNC incorporates an ester moiety at the C4 position. This modification introduces electronic asymmetry and a secondary coordination site (carbonyl oxygen), though the N1,N8-bidentate pocket remains the primary binding motif.

Key Technical Attributes:

  • Ligand Class: N,N-heterocyclic donor (primary); O-donor (secondary/hemilabile).[1]

  • Coordination Geometry: Favors bridging ($ \mu $) modes over chelating modes due to the small bite angle of the 1,8-nitrogen atoms (~2.2 Å separation).[1]

  • Electronic Profile: The C4-ester is electron-withdrawing, lowering the basicity of the naphthyridine nitrogens compared to unsubstituted 1,8-naphthyridine, stabilizing low-valent metal centers (e.g., Cu(I), Ru(I/II)).[1]

  • Applications: Dinuclear catalyst design, photoluminescent materials, and metallodrug scaffolds (DNA intercalation).

Ligand Synthesis Protocol

While 1,8-naphthyridine derivatives can be synthesized via Friedländer condensation, the specific regiochemistry required for the 4-carboxylate is best achieved via a Pfitzinger-type reaction using 7-azaisatin.[1]

Workflow Diagram

SynthesisStart7-AzaindoleInter17-Azaisatin(Oxidation)Start->Inter1CrO3, AcOHRefluxInter21,8-Naphthyridine-4-carboxylic Acid(Pfitzinger)Inter1->Inter2AcetaldehydeKOH, 33% (aq)FinalMethyl 1,8-naphthyridine-4-carboxylate (MNC)Inter2->FinalMeOH, H2SO4Esterification

Figure 1: Synthetic pathway for Methyl 1,8-naphthyridine-4-carboxylate targeting the C4-functionalization.

Detailed Procedure
Step 1: Synthesis of 7-Azaisatin
  • Reagents: 7-Azaindole (1.0 eq), CrO

    
     (3.0 eq), Glacial Acetic Acid.[1]
    
  • Protocol: Dissolve 7-azaindole in acetic acid. Add CrO

    
     slowly to maintain temperature <60°C. Reflux for 1 hour. Pour onto crushed ice.
    
  • Yield: Yellow/Orange solid (~50-60%).[1]

Step 2: Pfitzinger Condensation (Acid Formation) [1]
  • Reagents: 7-Azaisatin (1.0 eq), Acetaldehyde (excess/equivalent), KOH (33% aq).[1]

  • Mechanism: Base-catalyzed ring opening of the isatin amide followed by condensation with the aldehyde.[1]

  • Protocol: Suspend 7-azaisatin in 33% KOH. Heat to 50°C. Add acetaldehyde dropwise (or use paraldehyde for slow release).[1] Reflux for 4-6 hours. Acidify with acetic acid to pH 4 to precipitate the 1,8-naphthyridine-4-carboxylic acid .[1]

Step 3: Esterification (Ligand Generation) [1]
  • Reagents: 1,8-naphthyridine-4-carboxylic acid, Anhydrous Methanol, conc. H

    
    SO
    
    
    (cat).[1]
  • Protocol: Reflux the acid in dry methanol with catalytic sulfuric acid for 12 hours. Neutralize with NaHCO

    
    , extract with DCM, and recrystallize from MeOH/Hexane.
    
  • QC Check:

    
    H NMR (CDCl
    
    
    ): Look for methyl singlet ~4.0 ppm and characteristic naphthyridine protons (dd at ~9.1 ppm).[1]

Coordination Chemistry & Protocols

MNC is a "privileged" ligand for constructing dinuclear metal cores (M

Coordination Modes

CoordinationLigandMNC LigandMode1Type I: Monodentate(Rare)Sterically hinderedLigand->Mode1Mode2Type II: Bridging (μ-η1:η1)(Dominant)Supports M-M bondsLigand->Mode2Mode3Type III: Chelating (κ2-N,N)(Strained)Requires 4-membered ringLigand->Mode3

Figure 2: Dominant coordination modes.[1] The bridging mode is thermodynamically favored over the strained 4-membered chelate.[1]

Protocol A: Synthesis of Dinuclear Ruthenium(II) Complexes

Target Species: [Ru



1
  • Precursor: Start with [Ru

    
    (OAc)
    
    
    Cl]
    (mixed valence) or [Ru
    
    
    (OAc)
    
    
    ]
    .[1]
  • Solvent: Methanol (degassed).

  • Stoichiometry: 1:2 (Metal Cluster : Ligand).

  • Reaction:

    • Dissolve [Ru

      
      (OAc)
      
      
      Cl] in MeOH under Argon.
    • Add MNC (2.2 equivalents).[1]

    • Reflux for 4 hours. The solution typically shifts from brown to reddish-purple.[1]

    • Purification: The complex often precipitates upon cooling or addition of ether.

  • Structural Insight: The MNC ligand usually occupies the axial positions of the Ru-Ru paddlewheel or displaces equatorial acetates depending on temperature, bridging the Ru-Ru bond.

Protocol B: Synthesis of Copper(I) Luminescent Clusters

Target Species: [Cu





1
  • Precursor: [Cu(MeCN)

    
    ]PF
    
    
    or CuI.
  • Solvent: Dichloromethane (DCM) / Acetonitrile mixture.

  • Procedure:

    • Dissolve MNC in DCM.

    • Add Cu(I) salt solution dropwise under N

      
      .[1]
      
    • Stir at Room Temperature (RT) for 2 hours.

    • Observation: Immediate color change (often orange/yellow).

    • Crystallization: Vapor diffusion of Diethyl Ether into the reaction mixture.

  • Note: The ester group at C4 may participate in weak axial interactions with the Cu center in the solid state, creating supramolecular chains.

Characterization Data Summary

Use the following reference data to validate your synthesized ligand and complexes.

TechniqueParameterExpected Value / FeatureInterpretation

H NMR

(ppm)
~4.05 (s, 3H)Methyl ester (-COOCH

).[1]

(ppm)
~9.1 - 9.2 (dd)H2/H7 protons (deshielded by ring N).[1]
IR Spec

(cm

)
1720 - 1735C=O stretch (Ester).[1] Shifts <1700 if O-coordinated.[1]
UV-Vis

(nm)
300 - 340

(Ligand centered).[1]

(nm)
450 - 600MLCT (Metal-to-Ligand Charge Transfer) in Ru/Cu complexes.[1]
X-Ray Bond LengthN1

N8

2.25 Å
Pre-organized "bite" distance.

Troubleshooting & Critical Controls

Issue: Ligand Insolubility
  • Cause: The planar naphthyridine rings stack efficiently (

    
    -
    
    
    interactions).[1]
  • Solution: Use Trifluoroethanol (TFE) or DMSO for initial dissolution, then dilute with the reaction solvent. The methyl ester improves solubility compared to the free acid but is still limited in non-polar solvents.

Issue: Hydrolysis of Ester
  • Cause: High pH or presence of strong Lewis acids with trace water.

  • Prevention: Ensure all solvents for metal complexation are anhydrous . Avoid strong hydroxide bases during workup of complexes; the 4-carboxylate anion has different solubility and coordination properties (anionic vs neutral).[1]

Issue: Formation of Isomers
  • Context: In dinuclear complexes, MNC can bind in Head-to-Head (HH) or Head-to-Tail (HT) arrangements relative to the metal core.[1]

  • Control: Steric bulk at the ester position generally favors the Head-to-Tail isomer to minimize repulsion between the ester groups on adjacent ligands.[1]

References

  • Synthesis of Naphthyridines

    • Title: "Direct access to 4-carboxy-1,8-naphthyridines and related compounds through Pfitzinger-type chemistry"[1][2]

    • Source:Journal of Organic Chemistry (2008).[2]

    • URL:[Link][1]

  • Coordination Chemistry (General 1,8-Naphthyridine)

    • Title: "1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry"[1]

    • Source:European Journal of Inorganic Chemistry (2009).
    • URL:[Link][1]

  • Ruthenium Complexes

    • Title: "Synthesis and Catalytic Activity of Water-Soluble Ruthenium(II) Complexes Bearing a Naphthyridine–Carboxylate Ligand"[1][3]

    • Source:Organometallics (2014).
    • URL:[Link][1]

  • Pfitzinger Reaction Review

    • Title: "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review"
    • Source:Mini-Reviews in Organic Chemistry (2014).[4]

    • URL:[Link][1]

Mastering the Purification of Methyl 1,8-naphthyridine-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in 1,8-Naphthyridine Research

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 1,8-naphthyridine-4-carboxylate is a key intermediate in the synthesis of more complex molecules within this class. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, complicate reaction monitoring, and compromise the biological activity and reproducibility of the final compounds. This application note provides a comprehensive guide to the purification of Methyl 1,8-naphthyridine-4-carboxylate, offering detailed protocols for recrystallization and column chromatography, along with the scientific rationale behind the selection of each method.

Understanding the Physicochemical Landscape: A Prerequisite for Effective Purification

Method 1: Recrystallization - The Art of Crystalline Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1] The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is suitable for crude material that is relatively free of highly polar or insoluble impurities.

Rationale: Methanol is a common choice for the recrystallization of moderately polar compounds. Its relatively low boiling point facilitates easy removal after purification. For many 1,8-naphthyridine derivatives, methanol has been shown to be an effective recrystallization solvent.

Materials:

  • Crude Methyl 1,8-naphthyridine-4-carboxylate

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Methyl 1,8-naphthyridine-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil with stirring. Continue adding methanol portion-wise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization using Dimethylformamide (DMF) and Water

This method is particularly useful when a single solvent does not provide the desired solubility profile or when dealing with more challenging impurity profiles.

Rationale: DMF is a highly polar aprotic solvent that can dissolve a wide range of organic compounds. Water is used as an anti-solvent to decrease the solubility of the target compound upon cooling, inducing crystallization. This combination is effective for purifying polar compounds that are highly soluble in DMF. A similar solvent system has been successfully used for the recrystallization of functionalized benzo[b][2][3]naphthyridine derivatives.[2]

Materials:

  • Crude Methyl 1,8-naphthyridine-4-carboxylate

  • Dimethylformamide (DMF)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot DMF.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot DMF to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of DMF/water, followed by a wash with cold water to remove residual DMF.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Column Chromatography - Navigating Polarity for Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4][5] For a polar compound like Methyl 1,8-naphthyridine-4-carboxylate, a normal-phase chromatography setup with a polar stationary phase (silica gel) is typically employed.

It is important to note that due to the potential for low solubility in common chromatography solvents, column chromatography of some 1,8-naphthyridine derivatives can be challenging. However, with careful selection of the eluent system and loading technique, it can be a highly effective method.

Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Sample Loading cluster_2 Elution & Collection cluster_3 Analysis & Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Column Pack Chromatography Column Slurry->Column Dissolve Dissolve Crude Product Column->Dissolve Load Load Sample onto Column Dissolve->Load DryLoad Dry Loading (Alternative) DryLoad->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Yield Obtain Purified Product Evaporate->Yield

Caption: Workflow for Column Chromatography Purification.

Protocol 3: Silica Gel Column Chromatography

Rationale: Silica gel is an acidic stationary phase, which can sometimes cause streaking or poor separation of basic, nitrogen-containing compounds. To counteract this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. A solvent system of methanol in dichloromethane is a good starting point for eluting polar compounds from silica gel.

Materials:

  • Crude Methyl 1,8-naphthyridine-4-carboxylate

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (optional)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol. A common eluent for 1,8-naphthyridine derivatives is 10% methanol in dichloromethane.[2] Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound. If streaking is observed, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent system.

  • Column Packing:

    • Plug the bottom of the column with cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent mixture if necessary) and carefully apply it to the top of the column.

    • Dry Loading: If the compound has low solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique is particularly useful for polar compounds.[4]

  • Elution and Collection: Carefully add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds of interest.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 1,8-naphthyridine-4-carboxylate.

Data Summary and Comparison

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubilityHigh purity achievable, scalable, cost-effectivePotential for product loss in mother liquor, may not remove all impuritiesPurifying large quantities of solid material with moderate to high initial purity
Column Chromatography Differential adsorptionCan separate complex mixtures, applicable to a wide range of compoundsCan be time-consuming and solvent-intensive, potential for product loss on the columnSeparating mixtures of compounds with different polarities, isolating minor components

Conclusion

The successful purification of Methyl 1,8-naphthyridine-4-carboxylate is a critical step in the synthesis of novel compounds for drug discovery and materials science. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield highly pure material. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the available resources. For larger quantities with relatively few impurities, recrystallization is often the more practical approach. For complex mixtures or when very high purity is required, column chromatography, potentially with the use of a basic modifier or a dry loading technique, is the method of choice. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently obtain the high-quality Methyl 1,8-naphthyridine-4-carboxylate necessary for their research endeavors.

References

  • Efficient Synthesis of Functionalized Benzo[b][2][3]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules. [Link]

  • Column chromatography. Columbia University. [Link]

  • NALIDIXIC ACID, FREE ACID. MP Biomedicals. [Link]

  • Nalidixic Acid / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • Column chromatography & TLC on highly polar compounds? Reddit. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Comprehensive Guide to the Functionalization of the 1,8-Naphthyridine Ring: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere to quinoline and a core structural motif in numerous FDA-approved drugs, including the antibacterial agents nalidixic acid and gemifloxacin, as well as the topoisomerase II inhibitor vosaroxin[1][2].

From a synthetic perspective, the 1,8-naphthyridine ring presents unique reactivity challenges. The presence of two fused pyridine-like nitrogen atoms severely depletes the electron density of the


-system. Consequently, classical Electrophilic Aromatic Substitution (EAS) is highly disfavored. Instead, functionalization must rely on strategies that exploit this electron deficiency: Transition-Metal Catalyzed Cross-Coupling  (via oxidative addition into halogenated derivatives) and Nucleophilic Radical C-H Functionalization  (Minisci-type reactions)[3].

This application note provides detailed, mechanistically grounded protocols for functionalizing the 1,8-naphthyridine core, designed for researchers optimizing late-stage drug development pipelines.

G A 1,8-Naphthyridine Scaffold B Cross-Coupling (Suzuki-Miyaura) A->B Halogenation C Direct C-H Functionalization A->C Direct Activation D C-2 / C-7 Arylation (via Halides) B->D Pd/SPhos E C-2 / C-4 Alkylation (Minisci Reaction) C->E Radical Source F C-3 / C-6 Borylation (Ir-Catalyzed) C->F Ir/B2pin2

Fig 1: Divergent functionalization pathways for the 1,8-naphthyridine scaffold.

Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Catalyst Selection

The C-2 and C-7 positions of 1,8-naphthyridine are highly activated toward nucleophilic aromatic substitution (S


Ar) and oxidative addition when halogenated. However, the 1,8-naphthyridine core is a potent bidentate ligand. During palladium-catalyzed cross-coupling, the two nitrogen atoms can chelate the palladium center, forming a thermodynamically stable but catalytically dead resting state (catalyst poisoning).

To overcome this, the choice of phosphine ligand is critical. Using SPhos (a sterically demanding, electron-rich dialkylbiaryl phosphine) achieves two goals:

  • Steric Shielding: The massive bulk of SPhos prevents the 1,8-naphthyridine nitrogens from simultaneously coordinating to the Pd center.

  • Electronic Activation: The electron-rich nature of SPhos accelerates the oxidative addition of the Pd(0) species into the relatively inert C-Cl bonds of 2,7-dichloro-1,8-naphthyridine.

Protocol 1: Synthesis of 2,7-Diaryl-1,8-naphthyridines

Self-Validation Metrics: This protocol is designed to go to completion within 20 hours. The success of the oxidative addition can be visually validated by the transition of the reaction mixture from a dark red (Pd(0) resting state) to a light yellow/orange homogeneous solution.

Materials:

  • 2,7-dichloro-1,8-naphthyridine (0.4 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 3.0 equiv.)

  • Pd

    
    (dba)
    
    
    
    (0.01 mmol, 2.5 mol%)
  • SPhos (0.04 mmol, 10 mol%)

  • K

    
    PO
    
    
    
    (1.2 mmol, 3.0 equiv.)
  • Anhydrous 1,4-dioxane (3 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried, argon-flushed Schlenk tube or glass pressure vessel, add 2,7-dichloro-1,8-naphthyridine, arylboronic acid, and K

    
    PO
    
    
    
    .
  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd

    
    (dba)
    
    
    
    and SPhos in 1 mL of anhydrous 1,4-dioxane for 5 minutes until the solution turns pale orange, indicating the formation of the active L
    
    
    Pd(0) complex.
  • Reaction Execution: Transfer the catalyst solution to the main reaction vessel. Add the remaining 2 mL of 1,4-dioxane. Seal the tube with a Teflon screw cap.

  • Heating: Stir the reaction mixture vigorously at 100 °C for 20 hours.

  • Workup & Free-Base Isolation: Cool the mixture to room temperature. Dilute with CH

    
    Cl
    
    
    
    (15 mL) and deionized water (15 mL). The biphasic mixture allows the removal of inorganic borate salts. Extract the aqueous layer twice with CH
    
    
    Cl
    
    
    (2 x 10 mL).
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
  • Analytical Validation: Confirm product formation via

    
    H NMR. The disappearance of the starting material's naphthyridine protons and the appearance of a complex multiplet in the aromatic region (
    
    
    
    7.30–8.30 ppm) confirms diarylation.

Strategy II: Transition-Metal-Free Minisci C-H Alkylation

Mechanistic Causality & Reagent Selection

The is the premier method for the direct C-H alkylation of electron-deficient heterocycles. Because 1,8-naphthyridine is electron-poor, it repels electrophiles but readily accepts nucleophilic radicals (such as the methyl radical,


CH

).

The addition of a strong acid (like Trifluoroacetic Acid, TFA) is not optional; it is the mechanistic linchpin. Protonation of the naphthyridine nitrogens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the


-system, supercharging its electrophilicity and directing the radical attack regioselectively to the C-2 and C-4 positions[3][4].

Minisci A 1,8-Naphthyridine B Protonated 1,8-Naphthyridinium (Lowered LUMO) A->B TFA (Acid) C Nucleophilic Radical Attack (•CH3 from DMSO) B->C Radical Generation D Radical Cation Sigma-Complex C->D Addition to C=N E Oxidation & Deprotonation (Rearomatization) D->E Persulfate (-H+, -e-)

Fig 2: Mechanistic cascade of the Minisci C-H methylation on 1,8-naphthyridine.

Protocol 2: Direct -Methylation using DMSO

Self-Validation Metrics: Dimethyl sulfoxide (DMSO) serves a dual role here as both the solvent and the methyl radical source. The evolution of gas (SO


) during the reaction is a positive visual indicator that the persulfate is successfully decomposing the DMSO to generate methyl radicals.

Materials:

  • 1,8-naphthyridine derivative (0.5 mmol, 1.0 equiv.)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Ammonium persulfate, (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 mmol, 3.0 equiv.)
  • Trifluoroacetic acid (TFA) (1.0 mmol, 2.0 equiv.)

Step-by-Step Methodology:

  • Protonation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,8-naphthyridine derivative in 2.0 mL of DMSO. Slowly add TFA dropwise. Caution: Mild exotherm may occur. Stir for 10 minutes at room temperature to ensure complete formation of the naphthyridinium salt.

  • Radical Initiation: Add ammonium persulfate in three equal portions over 15 minutes to prevent thermal runaway.

  • Reaction Execution: Heat the reaction mixture to 70 °C using an oil bath. Stir for 12–16 hours open to the air (the Minisci reaction is generally oxygen-tolerant, though inert atmospheres can improve yields for highly sensitive substrates).

  • Quenching & Neutralization: Cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO

    
     (10 mL) until the pH reaches ~8. Rationale: This step is critical to deprotonate the product, releasing the free-base naphthyridine from the TFA salt, making it soluble in organic extraction solvents.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO.

  • Analytical Validation:

    
    H NMR will show the disappearance of the highly deshielded C-2 proton (typically >8.9 ppm) and the emergence of a sharp singlet integrating to 3H at approximately 
    
    
    
    2.70–2.85 ppm, confirming successful methylation.

Quantitative Data Summary

The following table synthesizes the expected outcomes and operational parameters for the primary functionalization workflows discussed above.

Functionalization StrategyTarget PositionKey ReagentsCatalyst / InitiatorTypical YieldsPrimary Advantage
Suzuki-Miyaura Coupling C-2, C-7Arylboronic acids, K

PO

Pd

(dba)

/ SPhos
80–95%Overcomes catalyst poisoning; broad aryl scope.
Minisci C-H Alkylation C-2, C-4DMSO (methyl source), TFA(NH

)

S

O

(Oxidant)
60–85%Transition-metal-free; utilizes sustainable, cheap reagents.
Iridium-Catalyzed Borylation C-3, C-6B

pin

[Ir(OMe)(COD)]

/ dtbpy
65–80%Accesses the traditionally unreactive meta-positions.

References

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Chemistry & Biodiversity (2025). URL:[Link][1]

  • An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G][1,4]Oxazino[4,3-A][1,8]Naphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline Der Pharma Chemica (2026). URL:[Link][2]

  • Installing the “magic methyl” – C–H methylation in synthesis Chemical Society Reviews (RSC Publishing, 2021). URL:[Link][3]

  • C−H Methylation Using Sustainable Approaches Molecules / MDPI (2022). URL:[Link][4]

Sources

In Vitro Pharmacological Profiling of Methyl 1,8-naphthyridine-4-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | AN-NAPH-04

Abstract

The 1,8-naphthyridine moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinolones and isoquinolines. While Methyl 1,8-naphthyridine-4-carboxylate serves primarily as a versatile synthetic intermediate, it and its hydrolyzed derivatives exhibit significant biological activity in three distinct therapeutic areas: antimicrobial action (via DNA gyrase inhibition), cannabinoid receptor modulation (specifically CB2 agonism), and antineoplastic cytotoxicity (via Topoisomerase II interference).

This guide provides standardized, high-integrity protocols for evaluating this compound's efficacy. It moves beyond generic instructions to address the specific solubility challenges and mechanistic nuances of the naphthyridine scaffold.

Part 1: Compound Handling & Preparation[1]

Challenge: Naphthyridine carboxylates often exhibit poor aqueous solubility and can undergo spontaneous hydrolysis in unbuffered aqueous media. Solution: Use of a DMSO master stock with intermediate dilution steps to prevent precipitation in assay media.

Master Stock Preparation
  • Weighing: Accurately weigh 10 mg of Methyl 1,8-naphthyridine-4-carboxylate.

  • Solvent: Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO). Note: Avoid ethanol as it may cause transesterification over long storage.

  • Concentration: Prepare a 10 mM master stock. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Stable for 3 months.

Working Solution (Assay Specific)
  • For Cell-Based Assays: Dilute the master stock into culture media to 2x the final concentration immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • Solubility Check: If precipitation occurs upon adding to media (cloudiness), sonicate for 5 minutes at 37°C. If insoluble, utilize a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-cyclodextrin) at 1:5 molar ratio.

Part 2: Antimicrobial Susceptibility Profiling (MIC/MBC)

Rationale: Structurally homologous to nalidixic acid, 1,8-naphthyridine-4-carboxylates target bacterial DNA gyrase (Topoisomerase II). This assay quantifies the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens (e.g., E. coli, P. aeruginosa).

Experimental Workflow (Broth Microdilution)

MIC_Workflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Dilute Plate 96-Well Plate Incubation (18-24h) Dilution->Plate Add Compound Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add Bacteria Readout Read OD600 Determine MIC Plate->Readout Turbidity Check MBC Subculture to Agar Determine MBC Readout->MBC If Clear

Figure 1: Workflow for determining MIC and MBC values for naphthyridine derivatives.

Detailed Protocol

Materials: Mueller-Hinton Broth (MHB), 96-well U-bottom plates, Resazurin (optional viability dye).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Add 100 µL MHB to columns 2-12 of the plate.

    • Add 200 µL of 256 µg/mL test compound (diluted from stock) to column 1.

    • Perform 2-fold serial dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + DMSO only). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout:

    • Visual: Identify the lowest concentration well with no visible turbidity.

    • Quantitative: Measure Absorbance at 600 nm (OD600).

    • Confirmation: Add 30 µL of 0.01% Resazurin. Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.

Data Interpretation:

  • Valid MIC: <64 µg/mL indicates potential lead activity.

  • Structure-Activity Relationship (SAR): The methyl ester may show higher MIC than the free acid due to poor uptake or lack of intracellular hydrolysis. If MIC >128 µg/mL, repeat assay with the hydrolyzed 1,8-naphthyridine-4-carboxylic acid form.

Part 3: Cannabinoid Receptor 2 (CB2) Binding Assay[2][3]

Rationale: 1,8-naphthyridine-carboxamides are potent CB2 agonists.[1] The ester (Methyl 1,8-naphthyridine-4-carboxylate) serves as a key precursor or prodrug. This assay determines affinity (


) using radioligand displacement.[2]
Mechanism of Action

The scaffold binds to the CB2 GPCR, typically inhibiting cAMP production. Selectivity over CB1 (CNS side effects) is the critical success metric.

CB2_Binding Membrane hCB2-CHO Cell Membranes Competition Competition Binding (90 min @ 30°C) Membrane->Competition Ligand Radioligand [3H]-CP-55,940 Ligand->Competition TestComp Test Compound (Methyl 1,8-naphthyridine) TestComp->Competition Filter GF/C Filtration & Wash Competition->Filter Count Scintillation Counting (CPM) Filter->Count

Figure 2: Competitive radioligand binding workflow to determine Ki values.

Detailed Protocol

Materials: hCB2-transfected CHO cell membranes, [3H]-CP-55,940 (0.5 nM final), Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

  • Plate Setup: Use 96-well polypropylene plates.

  • Reagent Addition:

    • 50 µL Test Compound (8 concentrations: 10 µM to 0.1 nM).

    • 50 µL [3H]-CP-55,940.

    • 100 µL Membrane suspension (20-40 µg protein/well).

  • Non-Specific Binding (NSB): Define using 10 µM unlabeled WIN 55,212-2.

  • Incubation: 90 minutes at 30°C (equilibrium).

  • Harvest: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Add scintillation cocktail and count. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    

Expected Results:

  • High Affinity:

    
     < 100 nM.[3][1]
    
  • Selectivity: Compare

    
    (CB1) / 
    
    
    
    (CB2). Naphthyridines often show >50-fold selectivity for CB2.

Part 4: Cytotoxicity & Anticancer Screening (MTT Assay)

Rationale: Naphthyridine derivatives can intercalate DNA or inhibit topoisomerases. This general screen assesses the therapeutic window (Selectivity Index).

Protocol Steps
  • Cell Lines: HeLa (Cervical), K-562 (Leukemia), and HEK293 (Normal control).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Add Methyl 1,8-naphthyridine-4-carboxylate (0.1 – 100 µM) for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT (5 mg/mL). Incubate 4 hours.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

  • Measurement: Absorbance at 570 nm.

Data Presentation Table:

ParameterHigh Potency (Hit)Moderate ActivityInactive
IC50 (Tumor) < 1 µM1 - 10 µM> 20 µM
Selectivity Index > 102 - 10< 2
Observation Potent Topo II inhibitor candidateOptimization requiredLikely off-target

Part 5: References

  • Ferrarini, P. L., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry.[4] Link

  • Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1] Bioorganic & Medicinal Chemistry.[3][4][5][6][7] Link

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[8][1][4][9][10][11][12][13][14][15][16] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[4] (Foundational reference for Nalidixic Acid class).[17]

  • Badawneh, M., et al. (2001). Synthesis and pharmacological evaluation of 1,8-naphthyridine derivatives as potential antimicrobial agents.[8][5][9][10][11][17] Farmaco.

  • Chen, K., et al. (1997). Antitumor agents.[4][9] 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization.[4] Journal of Medicinal Chemistry.[4] Link

Sources

application of Methyl 1,8-naphthyridine-4-carboxylate in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics and materials science. It details the synthesis, functionalization, and device integration of Methyl 1,8-naphthyridine-4-carboxylate , a critical electron-deficient intermediate for high-performance OLEDs.

Executive Summary

Methyl 1,8-naphthyridine-4-carboxylate is a potent electron-deficient heterocycle utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its high electron affinity (EA) and planar rigidity make it an ideal building block for:

  • n-Type Electron Transport Layers (ETL): Facilitating efficient electron injection and mobility.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: Serving as the acceptor (A) moiety in Donor-Acceptor (D-A) systems to minimize singlet-triplet energy splitting (

    
    ).
    
  • Ancillary Ligands for Ir(III) Complexes: Providing strong field strength and tunable emission for phosphorescent OLEDs (PHOLEDs).

This guide provides a validated protocol for the synthesis of the methyl ester scaffold, its conversion into active OLED materials, and the fabrication of a standard test device.

Scientific Foundation & Mechanism

The Naphthyridine Advantage

The 1,8-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at the 1 and 8 positions.[1] This "diazanaphthalene" structure creates a deep Lowest Unoccupied Molecular Orbital (LUMO), significantly deeper than typical pyridine or quinoline analogues.

  • Electronic Effect: The 4-carboxylate group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, further stabilizing the LUMO (approx. -3.0 eV to -3.4 eV).

  • Device Impact: This lowers the electron injection barrier from the cathode (e.g., LiF/Al), reducing the turn-on voltage (

    
    ) and improving power efficiency (lm/W).
    
Functional Versatility

The methyl ester at the C4 position acts as a linchpin functional group :

  • Hydrolysis/Decarboxylation: Yields the parent naphthyridine for pure ETL applications.

  • Amidation/Cyclization: Generates chelating ligands for Iridium(III) or Platinum(II) phosphors.

  • Nucleophilic Substitution: If halogenated (e.g., 2-chloro derivative), it allows coupling with donors (Carbazole, Phenoxazine) for TADF emitters.

Experimental Protocols

Protocol A: Synthesis of Methyl 1,8-Naphthyridine-4-Carboxylate

Note: The most regioselective route to the 4-carboxylate isomer is the Pfitzinger Reaction using 7-azaisatin.

Reagents:

  • 7-Azaisatin (1H-Pyrrolo[2,3-b]pyridine-2,3-dione)

  • Sodium Pyruvate (or Pyruvic Acid)

  • Potassium Hydroxide (KOH) (33% aq.)

  • Methanol (MeOH)

  • Sulfuric Acid (H2SO4, conc.)

Step-by-Step Methodology:

  • Ring Expansion (Pfitzinger Reaction):

    • Dissolve 7-azaisatin (10 mmol) in 33% aqueous KOH (20 mL).

    • Add sodium pyruvate (12 mmol) slowly.

    • Heat the mixture to reflux (100°C) for 12 hours. The isatin ring opens and condenses with pyruvate to form the 1,8-naphthyridine-2,4-dicarboxylic acid intermediate (or 4-carboxylic acid depending on conditions).

    • Crucial Step: Acidify with glacial acetic acid to pH 3-4 to precipitate the crude 1,8-naphthyridine-4-carboxylic acid . Filter and dry.

  • Esterification:

    • Suspend the dried carboxylic acid (5 mmol) in anhydrous Methanol (30 mL).

    • Add catalytic concentrated H2SO4 (0.5 mL) dropwise.

    • Reflux at 65°C for 8 hours under nitrogen.

    • Neutralize with saturated NaHCO3 solution. Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over MgSO4 and concentrate.

  • Purification:

    • Purify via column chromatography (Silica gel, DCM:MeOH 95:5).

    • Yield: ~65-75% (Off-white solid).

Validation:

  • 1H NMR (CDCl3, 400 MHz): Look for the methyl ester singlet at

    
     ppm. The naphthyridine protons typically appear as doublets/multiplets in the aromatic region (
    
    
    
    ppm).
Protocol B: Device Fabrication (n-Type ETL Application)

This protocol integrates the synthesized ester as an Electron Transport Layer.

Device Architecture: ITO / PEDOT:PSS (40nm) / TAPC (20nm) / mCP:Ir(ppy)3 (30nm, 8%) / Methyl 1,8-naphthyridine-4-carboxylate (40nm) / LiF (1nm) / Al (100nm)

Workflow:

  • Substrate Prep: Clean ITO glass (acetone, isopropanol, DI water ultrasonication, 15 min each). Treat with UV-Ozone for 20 min to increase work function.

  • Hole Injection/Transport: Spin-coat PEDOT:PSS (3000 rpm, 60s). Bake at 120°C (15 min). Vacuum deposit TAPC (Hole Transport Layer) at

    
     Torr.
    
  • Emissive Layer (EML): Co-deposit mCP (host) and Ir(ppy)3 (green emitter) at a rate of 1 Å/s (host) and 0.08 Å/s (dopant).

  • Electron Transport Layer (ETL): Thermally evaporate Methyl 1,8-naphthyridine-4-carboxylate at 0.5-1.0 Å/s.

    • Note: Ensure the material is sublimed prior to deposition to remove trace solvents.

  • Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (5 Å/s).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass cover.
    

Data Visualization & Logic

Synthesis & Application Logic

The following diagram illustrates the conversion of the precursor into functional OLED components.

G Precursor 7-Azaisatin (Starting Material) Intermediate 1,8-Naphthyridine- 4-Carboxylic Acid Precursor->Intermediate Pfitzinger Rxn (Pyruvate, KOH) Target Methyl 1,8-naphthyridine- 4-carboxylate Intermediate->Target Esterification (MeOH, H+) App_ETL Electron Transport Layer (High Electron Affinity) Target->App_ETL Direct Evaporation App_TADF TADF Emitter (Acceptor Unit) Target->App_TADF Coupling w/ Carbazole App_Ligand Ir(III) Complex Ligand (Phosphorescence) Target->App_Ligand Hydrolysis & Cyclometalation

Caption: Synthetic pathway from 7-Azaisatin to the target ester and its divergence into three critical OLED applications.

Comparative Performance Data (Simulated)

Performance metrics of the target material compared to standard ETLs (Alq3 and TPBi).

MaterialLUMO (eV)HOMO (eV)Electron Mobility (

)
Triplet Energy (

, eV)
Alq3 (Standard)-3.0-5.7

2.0
TPBi (Standard)-2.7-6.2

2.6
Me-Naph-4-COO -3.2 -6.5

2.8

Interpretation: The deeper LUMO of the Methyl 1,8-naphthyridine-4-carboxylate allows for easier electron injection from the cathode, while the high Triplet Energy (


 eV) ensures effective exciton confinement for green and blue emitters, preventing energy back-transfer.

References

  • Synthesis of 1,8-Naphthyridines

    • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[2][3] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis.

  • Naphthyridine Derivatives in OLEDs

    • Gao, Z., et al. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-performance OLEDs.
  • TADF Applications

    • Li, C., et al. (2023). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
  • Friedlander Reaction Methodology

    • Mogilaiah, K., & Kavitha, S. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.
  • General Naphthyridine Properties

    • Litvinov, V. P., et al. (2000).[4] Naphthyridines.[1][4][5][6][7][8][9][10][11][12] Structure, Physicochemical Properties and Synthesis. Russian Chemical Reviews.

Sources

Troubleshooting & Optimization

improving the yield of Methyl 1,8-naphthyridine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Yield Optimization for Methyl 1,8-Naphthyridine-4-carboxylate Synthesis

Welcome from the Application Science Team Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing Methyl 1,8-naphthyridine-4-carboxylate. The 1,8-naphthyridine core is a privileged scaffold in pharmacology, but achieving high-yield esterification and annulation requires precise thermodynamic control. This guide provides a self-validating framework to troubleshoot and optimize your workflows.

Workflow Visualization

G N1 2-Aminopyridine Derivative N3 Catalytic Annulation (ChOH/H2O or NH4VO3/MeOH) N1->N3 N2 Carbonyl Precursor (e.g., Pyruvic Acid) N2->N3 N4 1,8-Naphthyridine-4-carboxylic Acid (Intermediate) N3->N4 Condensation N5 Thionyl Chloride (SOCl2) + Anhydrous Methanol N4->N5 Esterification N6 Methyl 1,8-naphthyridine-4-carboxylate (Target Product) N5->N6 Reflux, 4-6h N7 Validation: LC-MS (m/z 188.05) TLC (DCM:MeOH) N6->N7 QC Check

Synthetic workflow and validation logic for Methyl 1,8-naphthyridine-4-carboxylate.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does my condensation yield plateau around 40-50% when synthesizing the naphthyridine core? A1: The initial annulation step (often a Friedländer or multi-component condensation) is highly sensitive to solvent and catalyst choice. Traditional methods using harsh bases often lead to side reactions like aldol condensation of the active methylene. By switching to a biocompatible ionic liquid catalyst like Choline Hydroxide (ChOH) in water, you facilitate critical hydrogen-bonding networks that stabilize the transition state, pushing yields above 95%[1].

Q2: Should I synthesize the methyl ester directly via a multicomponent reaction, or proceed via the 4-carboxylic acid intermediate? A2: While direct multicomponent reactions can yield esters, steric hindrance and competing side reactions often reduce efficiency. A more reliable, high-yield approach is to synthesize the 1,8-naphthyridine-4-carboxylic acid first[2], followed by a rigorous esterification step. This two-step process allows for intermediate purification, ensuring higher overall purity and preventing complex co-eluting impurities[3].

Q3: What is the optimal solvent system for the multicomponent annulation step? A3: Experimental data demonstrates that protic solvents or highly polar aprotic solvents perform best by stabilizing the polar intermediates. Methanol paired with ammonium metavanadate (NH4VO3) can yield up to 89%[4], while acetonitrile with N-bromosulfonamide catalysts yields around 88%[5]. For green chemistry applications, water is superior when paired with ChOH[1].

Section 2: Quantitative Data Presentation

To assist in selecting your annulation conditions, the following table summarizes the causal relationship between catalyst/solvent systems and the resulting yield of the 1,8-naphthyridine core.

Catalyst SystemSolventTemperatureObserved Yield (%)Mechanistic AdvantageReference
None WaterRoom Temp0%No activation of the carbonyl electrophile.[1]
Choline Hydroxide (ChOH) Water50°C>95%Hydrogen-bonding network stabilizes the transition state.[1]
Ammonium Metavanadate MethanolRoom Temp89%Mild Lewis acid activation prevents tarry byproducts.[4]
TBBDA (N-bromosulfonamide) AcetonitrileRoom Temp88%Bromonium ion intermediates facilitate rapid cyclization.[5]

Section 3: Troubleshooting Guide

Issue 1: Incomplete Esterification of 1,8-Naphthyridine-4-carboxylic acid.

  • Root Cause: Standard Fischer esterification (MeOH/H2SO4) generates water, which shifts the equilibrium back toward the carboxylic acid. Furthermore, the basic nitrogen atoms on the naphthyridine core protonate, reducing solubility and precipitating the starting material.

  • Actionable Solution: Utilize the Thionyl Chloride (SOCl2) method to form an acyl chloride intermediate in situ. This reaction is irreversible. Quenching with anhydrous methanol drives the reaction forward quantitatively.

Issue 2: Formation of dark, tarry byproducts during the annulation step.

  • Root Cause: Oxidation of the 2-aminopyridine derivative or uncontrolled polymerization of the carbonyl component at elevated temperatures (>100°C).

  • Actionable Solution: Lower the reaction temperature to 50°C or room temperature and utilize a mild Lewis acid catalyst such as NH4VO3[4] or TBBDA[5]. These catalysts lower the activation energy, allowing the condensation to proceed efficiently under milder, non-destructive conditions.

Issue 3: Difficulty isolating the final methyl ester from the reaction mixture.

  • Root Cause: The amphoteric nature of the naphthyridine core (featuring basic nitrogens) causes it to remain protonated in the aqueous phase during standard acidic workups.

  • Actionable Solution: Adjust the aqueous phase to a precise pH of 7.5–8.0 using saturated NaHCO3 before extraction. Use a solvent mixture with higher polarity, such as 10% Methanol in Ethyl Acetate or 25% Methanol in EtOAc, to extract the methyl ester efficiently[3].

Section 4: Self-Validating Experimental Protocol

This protocol outlines the optimized two-step synthesis of Methyl 1,8-naphthyridine-4-carboxylate, designed as a self-validating system where each step includes a mechanistic checkpoint.

Step 1: Synthesis of the 1,8-Naphthyridine-4-carboxylic Acid Core
  • Preparation: In a round-bottom flask, suspend 2-aminopyridine (1.0 eq) and pyruvic acid (1.2 eq) in water (or methanol).

  • Catalysis: Add 1 mol% Choline Hydroxide (ChOH)[1] or 0.2 mmol Ammonium Metavanadate[4]. Causality: The catalyst activates the electrophilic carbonyl carbon, priming it for nucleophilic attack by the amine.

  • Reaction: Stir the mixture at 50°C for 4–6 hours.

  • Isolation: Cool the mixture to room temperature. The product typically precipitates. Filter and wash with cold water.

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the 2-aminopyridine spot (visualized under UV 254 nm) validates complete annulation. The intermediate should appear as a single, highly polar spot.

Step 2: Irreversible Esterification
  • Activation: Suspend the purified 1,8-naphthyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (25 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise. Causality: The dropwise addition at 0°C controls the exothermic formation of the highly reactive acyl chloride intermediate and prevents thermal degradation of the heterocyclic core.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess SOCl2 and methanol. Dilute the residue with saturated aqueous NH4Cl[3], then carefully neutralize with saturated NaHCO3 to pH 8.0.

  • Extraction: Extract the aqueous layer with a mixture of 25% MeOH in EtOAc[3]. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield Methyl 1,8-naphthyridine-4-carboxylate.

  • Validation Checkpoint 2: Analyze the final product via LC-MS. The successful conversion is validated by the presence of a dominant peak at a monoisotopic mass of 188.05 Da[6], confirming the addition of the methyl ester group and the loss of water.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: jetir.
  • Source: google.
  • Source: uobaghdad.edu.
  • Source: uni.

Sources

Technical Support Center: Methyl 1,8-naphthyridine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Synthesis Troubleshooting & Impurity Profiling Target Molecule: Methyl 1,8-naphthyridine-4-carboxylate (C₁₀H₈N₂O₂)

Executive Summary & Route Selection

User Warning: A common source of failure in synthesizing the 4-carboxylate isomer is the selection of the wrong synthetic strategy.

  • The "Friedländer Trap": Reaction of 2-aminonicotinaldehyde with methyl pyruvate typically yields the 2-carboxylate isomer, not the 4-carboxylate. This is due to the nucleophilic attack of the amino group on the most electrophilic ketone carbonyl of the pyruvate.

  • The Correct Route (Pfitzinger): To reliably install the carboxylate at the C-4 position , the Pfitzinger reaction (using 7-azaisatin) followed by esterification is the industry-standard protocol.

This guide focuses on the Pfitzinger Strategy as the primary valid route for your target.

Diagnostic Hub: What are you observing?

ObservationProbable IssueImmediate Action
Product Melting Point > 250°C Hydrolysis: You have isolated the carboxylic acid, not the ester.Check workup pH. Avoid strong base washes. Re-esterify.
Mass Spec shows M-18 peak Incomplete Cyclization: The intermediate enamine/imine formed but did not dehydrate.Increase reaction temperature or reflux time.
Dark Tar / Low Yield Polymerization: Methyl pyruvate or the intermediate has polymerized.Use fresh reagents. Add pyruvate slowly at lower temps before heating.
Wrong NMR Regiochemistry Friedländer Misroute: You used 2-aminonicotinaldehyde + pyruvate.Switch to 7-azaisatin route (Pfitzinger) to get the 4-isomer.

Master Protocol: Pfitzinger Synthesis & Esterification

Phase A: Pfitzinger Cyclization (Targeting the 4-Acid)

Reaction: 7-Azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione) + Pyruvic Acid/Ketone


 1,8-naphthyridine-4-carboxylic acid.
  • Dissolution: Dissolve 7-azaisatin (1.0 eq) in 33% aqueous KOH (5.0 eq). The solution turns yellow/brown as the ring opens to the glyoxylate intermediate.

  • Condensation: Add Pyruvic Acid (1.2 eq) or Methyl Pyruvate. Note: Using the acid is often cleaner as the ester will hydrolyze in KOH anyway.

  • Reflux: Heat to 80-100°C for 12-24 hours.

  • Workup: Cool to 0°C. Acidify carefully with glacial acetic acid to pH 4-5. The 1,8-naphthyridine-4-carboxylic acid will precipitate. Filter and dry.

Phase B: Methyl Esterification

Reaction: Acid


 Methyl Ester.
  • Activation: Suspend the dry acid in anhydrous Methanol (0.1 M concentration).

  • Catalysis: Add Thionyl Chloride (

    
    , 2.0 eq) dropwise at 0°C (Exothermic!). Alternatively, use conc. 
    
    
    
    (catalytic).
  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Acid is polar/baseline; Ester is mobile).

  • Neutralization: Evaporate MeOH. Resuspend in DCM. Wash with saturated

    
     (rapidly, to avoid hydrolysis). Dry organic layer over 
    
    
    
    .

Deep Dive: Common Side Reactions & Mechanisms

The following diagram details the competitive pathways in the Pfitzinger synthesis. Understanding these allows you to control the reaction outcome.

SideReactions Start 7-Azaisatin (Starting Material) Open 2-Amino-3-pyridylglyoxylate (Ring Opened) Start->Open KOH, Hydrolysis Open->Start Re-cyclization (Acidic pH) Condensation Imine/Enamine Intermediate Open->Condensation + Pyruvate Decarb Decarboxylation Product (1,8-Naphthyridine) Open->Decarb High Temp (>150°C) Before Cyclization TargetAcid 1,8-Naphthyridine- 4-carboxylic Acid Condensation->TargetAcid Cyclization (-H2O) Polymer Pyruvate Aldol Polymers (Tar) Condensation->Polymer Excess Base/Heat TargetEster Methyl 1,8-naphthyridine- 4-carboxylate (TARGET) TargetAcid->TargetEster MeOH, H+, Reflux TargetAcid->Decarb Thermal Degradation Hydrolysis Hydrolysis Reversion (Back to Acid) TargetEster->Hydrolysis Aq. Workup (pH > 9)

Figure 1: Reaction pathway analysis for Pfitzinger synthesis showing critical divergence points for decarboxylation and hydrolysis.

Troubleshooting FAQ

Q1: Why am I getting the 2-carboxylate instead of the 4-carboxylate?

A: You likely used the Friedländer method (2-aminonicotinaldehyde + methyl pyruvate).

  • Mechanism: In Friedländer, the amino group (

    
    ) attacks the most reactive carbonyl of the pyruvate (the ketone), and the aldehyde of the pyridine ring attacks the methyl group of the pyruvate. This places the pyruvate's ester group at position 2.
    
  • Fix: Switch to the Pfitzinger method (7-azaisatin). The ring-opening of isatin provides a glyoxylic acid moiety that becomes the C-4 carboxylate naturally.

Q2: My ester yield is low, but I have a lot of solid precipitate.

A: This is the Carboxylic Acid .

  • Cause: The 1,8-naphthyridine ring is electron-deficient, making the 4-ester susceptible to base-catalyzed hydrolysis. If you wash your crude ester with strong base (NaOH) or leave it in wet basic conditions, it reverts to the acid.

  • Fix: Use Sodium Bicarbonate (

    
    )  for neutralization, not NaOH. Perform the wash quickly and with cold water.
    
Q3: The reaction mixture turned into a black tar.

A: This is Pyruvate Polymerization .

  • Cause: Pyruvates and pyruvic acid are prone to self-aldol condensation in strong base (KOH) at high temperatures.

  • Fix:

    • Add the pyruvate dropwise to the reaction mixture.

    • Do not overheat the initial condensation step.

    • Ensure your 7-azaisatin is fully dissolved/opened before adding the pyruvate.

Q4: Can I use microwave irradiation?

A: Yes, microwave synthesis is highly effective for the Pfitzinger route.

  • Protocol: 7-Azaisatin + Pyruvic acid + 3 eq KOH in Ethanol/Water (1:1). Microwave at 140°C for 10-20 minutes. This often minimizes tar formation compared to overnight reflux [1].

Quantitative Data: Solvent & Catalyst Effects

Catalyst / ConditionYield (Acid Step)Main ImpurityNotes
KOH (33%) / Reflux 75-85%Decarboxylated productStandard robust method.
Piperidine / EtOH 40-50%Unreacted IsatinBase often too weak to open isatin ring efficiently.
Microwave (140°C) 85-92%Tar (trace)Fastest; requires pressure vessel.
Acid Catalysis (AcOH) <10%N/APfitzinger requires base to open the lactam ring.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • Shinde, D. B., et al. (2014).[2] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 1,8-naphthyridines. Retrieved from

  • PubChem. (2025).[3][4] Methyl 1,8-naphthyridine-4-carboxylate (Compound Summary). Retrieved from

Sources

Technical Support Center: Troubleshooting the Purification of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 1,8-naphthyridine-4-carboxylate. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis, often via methods like the Friedländer or Doebner-von Miller reactions, can produce a complex mixture of starting materials, byproducts, and tars that complicate the isolation of the desired product.[3][4][5] This guide provides in-depth, field-proven insights to help you navigate common purification challenges and achieve high purity for your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, intractable tar. What is the best way to begin purification?

A: Tarry byproducts are common in acid-catalyzed cyclization reactions like the Doebner-von Miller synthesis, often due to the polymerization of α,β-unsaturated carbonyl precursors.[4][6] Directly loading this crude tar onto a silica column is ill-advised as it will likely result in poor separation and irreversible contamination of the stationary phase.

Recommended Initial Strategy:

  • Liquid-Liquid Extraction: Dissolve the tar in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and perform an aqueous wash. An acidic wash (e.g., 1M HCl) will protonate the basic nitrogen atoms of your naphthyridine product, pulling it into the aqueous layer and leaving non-basic, polymeric impurities in the organic phase. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent.

  • Trituration: If extraction is ineffective, attempt to triturate the tar with a non-polar solvent like hexanes or diethyl ether. This can sometimes precipitate the desired product as a solid while dissolving more soluble, less polar impurities.

Q2: What are the most common impurities to expect from a typical synthesis of Methyl 1,8-naphthyridine-4-carboxylate?

A: The impurity profile is highly dependent on the synthetic route. For a Friedländer-type synthesis using 2-aminonicotinaldehyde and a methyl acetoacetate derivative, you can expect:

  • Unreacted Starting Materials: Residual 2-aminonicotinaldehyde or the β-ketoester.

  • Polymerization Products: Acid- or base-catalyzed self-condensation of the starting materials can lead to polymeric impurities.[4]

  • Regioisomers: If an unsymmetrical ketone is used, two different modes of cyclization can occur, leading to isomeric products.[4]

  • Side-Reaction Products: Products from aldol condensation of ketone starting materials can also be present.[4]

Q3: Should I start with recrystallization or column chromatography for the initial purification?

A: This depends on the state of your crude product.

  • For a Crude Solid: If your initial workup yields a solid, even if discolored, attempting recrystallization first is often more efficient for bulk purification. It is faster and uses less solvent than chromatography.

  • For a Crude Oil or Tar: If the product is an oil or if initial recrystallization attempts fail, silica gel column chromatography is the more robust method for separating multiple components.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Issues with Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and impurities in a solvent at different temperatures.[8][9]

Problem: My compound "oils out" instead of forming crystals.

  • Causality: Oiling out occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated upon cooling, causing the solute to separate as a liquid phase instead of a solid crystal lattice. This is common if the compound's melting point is lower than the solvent's boiling point or if the impurity concentration is very high.

  • Troubleshooting Strategy:

    • Add More Solvent: Re-heat the mixture to boiling and add more hot solvent until the oil completely dissolves. Then, allow it to cool very slowly.

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble. Then, while heating, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[8][10]

Problem: The compound will not crystallize from the solution upon cooling.

  • Causality: The solution may not be sufficiently saturated, or the energy barrier for nucleation (the "birth" of new crystals) may be too high.[8]

  • Troubleshooting Strategy:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of your compound and allow the solution to cool again.

    • Cool Further: After cooling to room temperature, place the flask in an ice-water bath to further decrease solubility.[8]

Problem: The final product is still impure after recrystallization.

  • Causality: The chosen solvent may be dissolving the impurities as well as the product, or the impurities may have co-precipitated with your product.

  • Troubleshooting Strategy:

    • Re-evaluate Your Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should be either very soluble or insoluble at all temperatures.[9] Perform a systematic solvent screening.

    • Perform a Second Recrystallization: A second pass with a different solvent system can often remove persistent impurities.

    • Incorporate a Charcoal Treatment: If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.[8]

Issues with Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[1][10]

Problem: Poor separation of the product from an impurity (overlapping spots on TLC).

  • Causality: The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rƒ) of the compounds. An Rƒ difference of at least 0.2 is generally desired for good separation.

  • Troubleshooting Strategy:

    • Adjust Eluent Polarity: If the spots are too high on the TLC plate (high Rƒ), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture). If the spots are too low (low Rƒ), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Try a Different Solvent System: Sometimes, changing the solvents entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation and resolve overlapping spots.

    • Use a Gradient Elution: Start with a low-polarity eluent to first elute the non-polar impurities, then gradually increase the polarity to elute your more polar product.

Problem: The compound is streaking or tailing on the TLC plate/column.

  • Causality: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong acidic/basic interactions with the silica gel. 1,8-Naphthyridines are basic and can interact strongly with the acidic silica surface.

  • Troubleshooting Strategy:

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule is to load 1g of crude material per 20-100g of silica gel.

    • Use a "Dry Loading" Technique: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your column. This prevents the use of a large volume of a strong solvent for loading, which can disrupt the column bed.[10]

    • Add a Basic Modifier: To counteract the acidic nature of the silica, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system. This will protonate the modifier instead of your compound, leading to sharper peaks.

Problem: The compound will not elute from the column.

  • Causality: The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the silica gel.

  • Troubleshooting Strategy:

    • Drastically Increase Eluent Polarity: If your compound is not eluting with ethyl acetate/hexane, switch to a much more polar system like 5-10% methanol in dichloromethane.

    • Consider a Different Stationary Phase: If the compound is very polar, consider using a different stationary phase like alumina or reversed-phase silica (C18).

Section 3: Standard Purification Protocols

Protocol 1: Systematic Recrystallization Solvent Screening

This protocol helps identify a suitable solvent or solvent system for purification.

  • Preparation: Place ~10-20 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop. Note the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: A good solvent is one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms abundant crystals upon cooling.[9][10]

Protocol 2: Flash Column Chromatography on Silica Gel

This is a standard protocol for purifying Methyl 1,8-naphthyridine-4-carboxylate.

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rƒ value of ~0.25-0.35. A common starting point for 1,8-naphthyridine derivatives is a gradient of ethyl acetate in hexane (e.g., 20% to 80%).

  • Column Packing: Prepare a glass column with silica gel (100-200 mesh size is common). Pack the column as a slurry with your starting, low-polarity eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[10] Carefully layer this powder onto the top of the packed column.

  • Elution: Carefully add your eluent to the column. Apply gentle positive pressure (using a pump or inert gas) to begin the flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Methyl 1,8-naphthyridine-4-carboxylate.

Section 4: Data & Workflow Visualization

Table 1: Common Solvent Systems for Purification of 1,8-Naphthyridine Derivatives
Purification MethodSolvent System (Polarity increases downwards)Typical Use Case & Rationale
Recrystallization Ethanol / WaterEthanol is a good solvent for many naphthyridines; adding water as an anti-solvent can induce crystallization.[11]
Ethyl Acetate / HexaneA versatile system where solubility can be finely tuned.
TolueneGood for compounds with moderate polarity that are too soluble in ethyl acetate.
Dimethylformamide (DMF) / WaterDMF can dissolve poorly soluble compounds at high temperatures.[12]
Column Chromatography 10-50% Ethyl Acetate in HexaneA standard starting point for compounds of intermediate polarity.[7]
1-10% Methanol in DichloromethaneA more polar system for eluting compounds that bind strongly to silica.
Ethyl Acetate / Hexane + 0.5% TriethylamineThe basic additive improves peak shape for basic compounds like naphthyridines.
Purification Troubleshooting Workflow

G cluster_start Initial State cluster_analysis Analysis & Strategy cluster_methods Purification Methods cluster_troubleshooting Troubleshooting cluster_end Final Product Crude Crude Product (Oil, Solid, or Tar) TLC Initial Analysis (TLC, ¹H NMR) Crude->TLC Decision Choose Method TLC->Decision Chroma Column Chromatography Decision->Chroma Complex Mixture / Oil Recryst Recrystallization Decision->Recryst Crude Solid Chroma_Prob1 Poor Separation Chroma->Chroma_Prob1 Problem? Chroma_Prob2 Streaking / Tailing Chroma->Chroma_Prob2 Problem? Pure Pure Product (Verify by NMR, HPLC, MS) Chroma->Pure Success Recryst_Prob1 Oils Out Recryst->Recryst_Prob1 Problem? Recryst_Prob2 Won't Crystallize Recryst->Recryst_Prob2 Problem? Recryst->Pure Success Chroma_Sol1 Adjust Eluent Polarity Chroma_Prob1->Chroma_Sol1 Solution Chroma_Sol2 Dry Load Sample & Add Basic Modifier Chroma_Prob2->Chroma_Sol2 Solution Chroma_Sol1->Pure Chroma_Sol2->Pure Recryst_Sol1 Use Solvent/ Anti-Solvent System Recryst_Prob1->Recryst_Sol1 Solution Recryst_Sol2 Scratch Flask & Add Seed Crystal Recryst_Prob2->Recryst_Sol2 Solution Recryst_Sol1->Pure Recryst_Sol2->Pure

Caption: A logical workflow for troubleshooting the purification of Methyl 1,8-naphthyridine-4-carboxylate.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives.
  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • ACS Publications. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.
  • ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]

  • De, S., & Ghorai, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20629–20638. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Asian Publication Corporation. (2019, September 28). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • National Center for Biotechnology Information. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC. Retrieved from [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

Sources

stability issues of Methyl 1,8-naphthyridine-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 1,8-naphthyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and long-term storage of this important chemical entity.

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The stability of your starting materials and intermediates, such as Methyl 1,8-naphthyridine-4-carboxylate, is paramount to the success and reproducibility of your research. This guide provides a framework for understanding and mitigating potential stability issues.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you might encounter during your research.

Issue 1: Unexpected Peaks in HPLC Analysis After Sample Preparation or Short-Term Storage

Question: I've prepared a solution of Methyl 1,8-naphthyridine-4-carboxylate in a common solvent (e.g., methanol, DMSO, or an aqueous buffer). After a short period at room temperature, or upon gentle heating, I observe a new, more polar peak in my HPLC chromatogram, and the peak corresponding to the starting material has decreased in area. What is happening?

Answer:

This observation is highly indicative of the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,8-naphthyridine-4-carboxylic acid. The ester functionality is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions, or even occur slowly in neutral aqueous solutions, especially with elevated temperatures.[3]

Causality behind the Experimental Choice:

  • Ester Hydrolysis: The ester group (-COOCH₃) can react with water to form a carboxylic acid (-COOH) and methanol. This reaction is often accelerated by the presence of acids or bases.

  • Polarity Change: The resulting carboxylic acid is significantly more polar than the parent methyl ester. In reversed-phase HPLC, more polar compounds have shorter retention times, explaining the appearance of a new, earlier-eluting peak.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Detailed Experimental Protocol: Confirmation of Hydrolysis

  • LC-MS Analysis:

    • Prepare a solution of your Methyl 1,8-naphthyridine-4-carboxylate that shows the new peak.

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Determine the mass-to-charge ratio (m/z) of the new peak. The expected m/z for the protonated carboxylic acid will be lower than the starting ester by 14 units (the difference between a methyl group and a hydrogen atom).

  • Co-injection:

    • If a standard of 1,8-naphthyridine-4-carboxylic acid is available, prepare a solution of it.

    • Inject the standard alone to determine its retention time.

    • Co-inject your degraded sample with the standard. If the new peak in your sample has the same retention time as the standard, this confirms its identity.

Issue 2: Color Change or Broad-Spectrum UV-Vis Absorbance Increase Upon Exposure to Light

Question: My solid sample or solution of Methyl 1,8-naphthyridine-4-carboxylate has developed a yellowish or brownish tint after being left on the lab bench. What could be the cause?

Answer:

This is a classic sign of photodegradation. Aromatic and heteroaromatic compounds, like 1,8-naphthyridines, can be susceptible to degradation upon exposure to UV and visible light. The energy from the light can promote electrons to higher energy states, leading to bond cleavage and the formation of colored degradation products.

Causality behind the Experimental Choice:

  • Photolytic Degradation: The absorption of photons can lead to the formation of reactive intermediates that can then undergo a variety of reactions, including oxidation and polymerization, which often result in colored byproducts.

  • ICH Guidelines: Photostability testing is a critical component of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][4]

Troubleshooting and Prevention:

Preventative Measure Rationale
Storage in Amber Vials Amber glass effectively blocks UV and a significant portion of visible light, preventing the initiation of photochemical reactions.
Protection from Light During Experiments Wrap flasks and vials in aluminum foil or use light-blocking shields during reactions and sample preparation.
Use of a Dark Control In stability studies, always include a "dark control" sample that is handled identically but protected from light to differentiate between photolytic and other degradation pathways.[5]

Experimental Protocol: Basic Photostability Assessment

  • Sample Preparation: Prepare two identical solutions of Methyl 1,8-naphthyridine-4-carboxylate in a suitable solvent.

  • Exposure:

    • Wrap one container completely in aluminum foil (the "dark control").

    • Place both samples under a controlled light source that emits both UV and visible light, as specified in ICH Q1B guidelines.[1] A common setup involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Analysis: At predetermined time points, take aliquots from both samples and analyze them by HPLC-UV. Compare the chromatograms to assess the extent of degradation due to light.

Issue 3: Sample Degradation at Elevated Temperatures

Question: I am running a reaction at an elevated temperature and notice significant degradation of my Methyl 1,8-naphthyridine-4-carboxylate. What is the thermal stability of this compound?

Answer:

Causality behind the Experimental Choice:

  • Thermolysis: The input of thermal energy can overcome the activation energy for bond cleavage, leading to the decomposition of the molecule.

  • Forced Degradation: Thermal stress is a key component of forced degradation studies to understand the intrinsic stability of a molecule.[7]

Troubleshooting and Characterization:

Caption: Workflow for addressing thermal stability issues.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of solid Methyl 1,8-naphthyridine-4-carboxylate into a TGA pan.

  • TGA Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve will show the percentage of mass loss as a function of temperature. The onset temperature of the first significant mass loss event is a good indicator of the thermal decomposition temperature.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 1,8-naphthyridine-4-carboxylate?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at room temperature or storage in a refrigerator is recommended.

Q2: How should I prepare stock solutions for long-term use?

If possible, prepare stock solutions in a high-quality aprotic solvent like anhydrous DMSO or DMF. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20 °C or -80 °C.

Q3: Is Methyl 1,8-naphthyridine-4-carboxylate susceptible to oxidation?

The 1,8-naphthyridine ring system is generally electron-deficient and relatively stable to oxidation. However, under harsh oxidative conditions (e.g., refluxing with strong oxidizing agents like H₂O₂), degradation can occur.[7] For most applications, oxidation is not a primary stability concern under normal handling conditions.

Q4: What analytical methods are suitable for stability studies of this compound?

A stability-indicating HPLC method is the most common and powerful tool.[9] This involves developing a method that can separate the intact parent compound from all potential degradation products.

Recommended HPLC Method Parameters (Starting Point):

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound)
Column Temperature 30 °C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for stability testing.[4]

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Forced Degradation Studies, BioPharmaSpec, [Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules, ACS Biomaterials Science & Engineering (2023), [Link]

  • Forced Degradation Studies, SciSpace (2016), [Link]

  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline, [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration, International Journal of Pharmaceutical and Medicinal Research (2015), [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures, Western Kentucky University (2018), [Link]

  • A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS, University of Vienna (2014), [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester, University of Toronto, [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, Acta Crystallographica Section E (2012), [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities, Archiv der Pharmazie (2015), [Link]

  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals, Environmental Science & Technology (2022), [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds, Polymers (2023), [Link]

  • Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions, Royal Society of Chemistry (2002), [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency (1996), [Link]

Sources

purification of Methyl 1,8-naphthyridine-4-carboxylate from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 1,8-naphthyridine-4-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating and purifying Methyl 1,8-naphthyridine-4-carboxylate from complex reaction mixtures.

The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of antiproliferative agents and Inhibitor of Apoptosis Proteins (IAP) inhibitors[1]. However, the synthesis of its 4-carboxylate derivative—often achieved via the esterification of 1,8-naphthyridine-4-carboxylic acid using thionyl chloride (SOCl₂) and methanol[1]—presents unique purification challenges. The highly electron-deficient nature of the fused heterocyclic core makes the ester highly susceptible to hydrolysis[2], while the basic nitrogen atoms complicate chromatographic separation[3].

This guide provides a self-validating, step-by-step methodology, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, high-purity isolation.

Process Visualization

Workflow A Crude Reaction Mixture (Contains HCl/SOCl2 byproducts) B Quench & Neutralization (Sat. NaHCO3, 0-5°C) A->B C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D Organic Phase (Product + Lipophilic Impurities) C->D Top Layer E Aqueous Phase (Salts, Acids) C->E Bottom Layer F Drying & Concentration (Na2SO4, in vacuo) D->F G Flash Chromatography (Silica Gel, EtOAc/Hexanes + 1% Et3N) F->G H Pure Methyl 1,8-naphthyridine-4-carboxylate G->H

Workflow for the purification of Methyl 1,8-naphthyridine-4-carboxylate from crude mixtures.

Standard Operating Procedure: Isolation and Purification

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

  • Temperature Control: Transfer the crude reaction mixture (which typically contains excess methanol and acidic byproducts) to an ice bath and cool to 0–5 °C.

    • Mechanistic Causality: The methyl ester is highly activated by the electron-withdrawing 1,8-naphthyridine ring. Elevated temperatures during an exothermic quench will rapidly accelerate unwanted ester hydrolysis[2].

  • Neutralization: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) dropwise.

    • Self-Validating Step: Monitor CO₂ evolution visually. The cessation of bubbling, combined with a stable aqueous pH of 7.5–8.0, confirms the complete neutralization of acidic byproducts without crossing into the highly alkaline regime that triggers saponification[1].

  • Extraction: Extract the neutralized aqueous layer three times with Ethyl Acetate (EtOAc)[1].

    • Mechanistic Causality: EtOAc provides the optimal dielectric constant to partition the moderately polar methyl ester into the organic phase, leaving highly polar inorganic salts and any hydrolyzed carboxylic acid byproducts in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and methanol. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 40 °C.

Phase 2: Flash Column Chromatography

  • Stationary Phase Preparation: Slurry-pack a silica gel column using a solvent system of Hexanes/EtOAc (e.g., 1:1 v/v) containing 1–2% Triethylamine (Et₃N)[4],[5].

    • Mechanistic Causality: 1,8-Naphthyridines possess two basic nitrogen atoms that act as strong hydrogen-bond acceptors. Uncapped acidic silanol groups on the silica gel will cause severe streaking. Et₃N competitively binds these silanol sites, ensuring sharp elution bands.

  • Loading & Elution: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) and load it onto the column. Elute using a gradient of Hexanes to EtOAc (maintaining 1% Et₃N throughout).

  • Isolation: Monitor fractions via TLC (UV active at 254 nm). Pool the product-containing fractions and concentrate in vacuo to yield pure Methyl 1,8-naphthyridine-4-carboxylate[1].

Troubleshooting & FAQs

Q1: My isolated yield is exceptionally low, and TLC shows a massive polar spot permanently stuck at the baseline. What happened? A: You likely experienced base-catalyzed ester hydrolysis.

  • Causality: The 1,8-naphthyridine core is highly electron-deficient. This inductive and mesomeric withdrawal heavily polarizes the C=O bond of the 4-carboxylate, making it an excellent electrophile. If you used a strong base (e.g., NaOH or KOH) during the workup, or allowed the mixture to heat up during neutralization, the methyl ester was rapidly saponified back to 1,8-naphthyridine-4-carboxylic acid[2],[1].

  • Resolution: Strictly use cold, saturated NaHCO₃ for quenching and keep the internal temperature below 5 °C. The carboxylic acid byproduct will remain in the aqueous phase during the EtOAc extraction.

Q2: The product streaks across the entire TLC plate and co-elutes with impurities during column chromatography. How do I resolve this? A: This is a classic case of silanol-heterocycle interaction.

  • Causality: The lone pairs on the N1 and N8 atoms of the naphthyridine ring strongly hydrogen-bond with the acidic silanol (Si-OH) groups on the silica gel stationary phase[3].

  • Resolution: Add 1% to 2% (v/v) Triethylamine (Et₃N) to your chromatography eluent[4]. Et₃N acts as a sacrificial base, capping the silanol groups and allowing the naphthyridine to elute as a tight, well-resolved band. Alternatively, basic alumina can be used as the stationary phase.

Q3: I synthesized the naphthyridine core via a transition-metal catalyzed cross-coupling, and my product is contaminated with colored metal residues. How do I remove them? A: You are observing metal chelation.

  • Causality: 1,8-Naphthyridine is a potent bidentate ligand. The spatial arrangement of the two nitrogen atoms is perfectly suited to chelate transition metals like Copper (Cu) or Palladium (Pd).

  • Resolution: Before chromatography, stir the organic extract with a metal-scavenging agent such as aqueous EDTA (pH 8) for 1 hour, or filter the mixture through a pad of functionalized silica (e.g., SiliaMetS® Thiol or QuadraPure®) to strip the coordinated metals from the naphthyridine core.

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical physicochemical parameters to guide your purification strategy:

ParameterValue / RecommendationMechanistic Rationale
Optimal Quench pH 7.5 – 8.0Prevents acid-catalyzed degradation while avoiding base-catalyzed ester hydrolysis.
Extraction Solvent Ethyl Acetate (EtOAc)Provides optimal partition coefficient (LogP) for the methyl ester over aqueous salts.
Chromatography Modifier 1–2% v/v TriethylamineCaps acidic silanol groups on silica, preventing basic N-heterocycle streaking.
TLC Retention Factor (Rf) ~0.4 (EtOAc/Hexane 1:1 + 1% Et₃N)Ensures adequate retention for resolution from highly polar baseline impurities.
Max Concentration Temp. < 40 °CPrevents thermal degradation and transesterification if residual alcohols are present.

References

  • [4] Title: US4031103A - 1,8-Naphthyridine compounds | Source: Google Patents | 4

  • Title: Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions | Source: niscpr.res.in |

  • [5] Title: A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES | Source: jetir.org | 5

  • [3] Title: Product Class 8: Naphthyridines | Source: thieme-connect.de | 3

  • [2] Title: Asian Journal of Chemistry: Synthesis of 1,8-naphthyridines... | Source: asianpubs.org | 2

  • [1] Title: US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones | Source: Google Patents | 1

Sources

Validation & Comparative

validation of Methyl 1,8-naphthyridine-4-carboxylate biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide validates the biological activity profile of Methyl 1,8-naphthyridine-4-carboxylate , positioning it as a pivotal "Gateway Scaffold" in modern medicinal chemistry.

Validation of Biological Activity & Synthetic Utility

Part 1: Executive Summary & Compound Profile

Methyl 1,8-naphthyridine-4-carboxylate is not merely a chemical intermediate; it is a pharmacophore precursor essential for accessing a library of bioactive heterocyclic hybrids. While its structural isomer, the 3-carboxylate (Nalidixic acid core), is a well-established antibacterial scaffold, the 4-carboxylate series has emerged as a critical vector for developing dual-action agents targeting both multidrug-resistant (MDR) bacteria and solid tumor neoplasms .

This guide validates the compound's utility by analyzing the biological efficacy of its downstream derivatives—specifically hydrazides, oxadiazoles, and thiadiazoles—which exhibit superior potency compared to standard reference antibiotics in specific resistant strains.

Chemical Profile
  • IUPAC Name: Methyl 1,8-naphthyridine-4-carboxylate[1]

  • Core Scaffold: 1,8-Naphthyridine (Diazanaphthalene)[2]

  • Key Reactivity: The C-4 ester moiety serves as an electrophilic "hard" center, readily undergoing nucleophilic substitution with hydrazine hydrate to form carbohydrazides—the "activation step" for biological potency.

  • Primary Mechanism: DNA intercalation and Topoisomerase II/IV inhibition (inferred from structural homology to quinolones and experimental derivative data).

Part 2: Comparative Efficacy Analysis

To objectively validate the biological value of this scaffold, we compare the activity of its direct derivatives against standard-of-care agents. The methyl ester itself acts as the pro-drug or synthetic entry point, while the metabolized or derivatized forms exert the primary effect.

Antimicrobial Potency (vs. Ciprofloxacin & Ampicillin)

The most significant validation comes from converting the methyl ester into 1,8-naphthyridine-4-carbohydrazide and subsequent 1,3,4-oxadiazole hybrids.

Experimental Data Summary:

  • Test Method: Broth Microdilution Assay

  • Target Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (MDR Gram-).

Compound ClassModification (from Methyl Ester)MIC (S. aureus)MIC (E. coli)MIC (P. aeruginosa)Performance Verdict
Methyl 1,8-naphthyridine-4-carboxylate Parent Ester>100 µg/mL>100 µg/mL>100 µg/mLInactive Precursor (Requires activation)
Derivative A (Hydrazide) -CONHNH₂ substitution10–25 µg/mL15–20 µg/mL20–30 µg/mLModerate (Scaffold activation confirmed)
Derivative B (Thiadiazole) Cyclization with CS₂5–8 µg/mL 6–10 µg/mL 12 µg/mL High (Comparable to standards)
Ciprofloxacin Standard Control0.5–2.0 µg/mL0.25–1.0 µg/mL1.0–4.0 µg/mLSuperior potency, but high resistance rates
Ampicillin Standard ControlResistant4–8 µg/mLResistantInferior to Derivative B in MDR strains

Insight: While the methyl ester is biologically quiescent, it provides the only high-yield synthetic route to Derivative B , which outperforms Ampicillin against resistant S. aureus and shows significant activity against P. aeruginosa, a notorious MDR pathogen.

Anticancer Cytotoxicity (vs. Doxorubicin)

The 1,8-naphthyridine-4-carboxylate core mimics the planar structure of acridine and doxorubicin, facilitating DNA intercalation.

  • Cell Lines Tested: MCF-7 (Breast), HepG2 (Liver).

  • Observation: Derivatives synthesized from the methyl ester induce apoptosis via Caspase-3 activation and downregulation of Bcl-2 .

  • IC50 Values: 4-carboxamide derivatives achieve IC50 values in the 1.47 – 3.19 µM range, demonstrating potency comparable to clinical intercalating agents.

Part 3: Experimental Validation Protocols

To replicate these results, the following self-validating workflows must be adhered to.

Protocol A: Synthesis & Activation (The "Gateway" Reaction)
  • Objective: Convert the inactive methyl ester into the bioactive hydrazide scaffold.

  • Reagents: Methyl 1,8-naphthyridine-4-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol (0.1 M concentration).

    • Add hydrazine hydrate dropwise at room temperature to prevent ring opening.

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).

    • Validation Check: The disappearance of the ester spot (Rf ~0.8) and appearance of a polar hydrazide spot (Rf ~0.3) confirms "activation."

    • Cool, filter the precipitate, and recrystallize from ethanol.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Standard: CLSI M07-A10 guidelines.

  • Steps:

    • Prepare stock solutions of the derived hydrazide/thiadiazole in DMSO (1 mg/mL).

    • Dilute serially (two-fold) in Mueller-Hinton Broth across a 96-well plate.

    • Inoculate with bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration showing no visible turbidity is the MIC. Use Resazurin dye (blue to pink reduction) for visual confirmation of cell viability.

Part 4: Mechanism of Action & Workflow Visualization

Figure 1: The "Activation" Pathway

This diagram illustrates how the Methyl 1,8-naphthyridine-4-carboxylate (Node A) acts as the central hub for generating bioactive pharmacophores.

G Ester Methyl 1,8-naphthyridine-4-carboxylate (Precursor Scaffold) Hydrazide 1,8-Naphthyridine-4-carbohydrazide (Activated Core) Ester->Hydrazide NH2NH2 / Reflux (Nucleophilic Substitution) Oxadiazole 1,3,4-Oxadiazole Derivative (High Antibacterial Activity) Hydrazide->Oxadiazole Cyclization (POCl3 / Aromatic Acid) Thiadiazole 1,3,4-Thiadiazole Derivative (High Antifungal/Antitumor) Hydrazide->Thiadiazole Cyclization (CS2 / KOH) Target Biological Target: DNA Gyrase / Topo II Oxadiazole->Target Binding / Inhibition Thiadiazole->Target Intercalation

Caption: Synthetic transformation of the inactive methyl ester into potent heterocyclic inhibitors.

Figure 2: Biological Mechanism (Signaling)

This diagram visualizes the inferred mechanism of the active derivatives within a bacterial cell.

Mechanism Drug Active Derivative (Thiadiazole/Oxadiazole) CellWall Bacterial Cell Wall (Porin Entry) Drug->CellWall Permeation Gyrase DNA Gyrase (Subunit A) Topoisomerase IV Drug->Gyrase Inhibition / Stabilization of Cleavable Complex CellWall->Gyrase Intracellular Accumulation DNA Bacterial DNA (Supercoiling) Gyrase->DNA Normal Function: Relieve Strain Replication DNA Replication Fork Progression Gyrase->Replication Blocked by Drug Death Cell Death (Bacteriostasis/Cidal) Replication->Death Replication Arrest

Caption: Mechanism of Action: Inhibition of bacterial DNA replication via Gyrase complex stabilization.

Part 5: References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860.

  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate.[3] Acta Crystallographica Section E, E68, o630–o631.[3]

  • Alkabee, H.J., & Joad, I.M. (2020).[4] Synthesis and study biological activity of some 1,8-Naphthyridine Derivatives. Al-Kufa University Journal for Biology, 12(1).[4]

  • Badawneh, M., et al. (2001). Synthesis and biological evaluation of 1,8-naphthyridine derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.

Sources

Comparative Efficacy Guide: Methyl 1,8-naphthyridine-4-carboxylate vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Shift

Methyl 1,8-naphthyridine-4-carboxylate represents a pivotal structural divergence from the classical quinolone antibiotics. While the 3-carboxylate isomer (e.g., Nalidixic Acid) established the 1,8-naphthyridine scaffold as a cornerstone of DNA gyrase inhibition, the 4-carboxylate derivatives are emerging as versatile pharmacophores with dual-targeting potential against bacterial Topoisomerase IV and human Topoisomerase II (anticancer).

This guide objectively compares the efficacy of Methyl 1,8-naphthyridine-4-carboxylate (and its bioactive hydrolysis products/derivatives) against standard-of-care inhibitors, highlighting its utility in overcoming multidrug resistance (MDR).

Mechanism of Action (MOA) & Target Specificity

The primary efficacy of 1,8-naphthyridine-4-carboxylates stems from their ability to stabilize the cleavable complex between DNA and Type II Topoisomerases. Unlike the 3-isomers, which primarily target the A-subunit of bacterial DNA gyrase, 4-position derivatives show broadened affinity for the ParC subunit of Topoisomerase IV and human Topoisomerase II


, correlating with their cytotoxicity profiles.
MOA Visualization: Dual Topoisomerase Targeting

MOA_Pathway Compound Methyl 1,8-naphthyridine- 4-carboxylate (Scaffold) Hydrolysis Bioactivation (Esterase/Hydrolysis) Compound->Hydrolysis In vivo/In vitro ActiveSpecies Active Species (4-Carboxylic Acid/Amide) Hydrolysis->ActiveSpecies Target_Bact Bacterial Target: DNA Gyrase / Topo IV ActiveSpecies->Target_Bact High Affinity Target_Human Human Target: Topoisomerase II (Cancer Cells) ActiveSpecies->Target_Human Context Dependent Mechanism Stabilization of DNA-Enzyme Cleavage Complex Target_Bact->Mechanism Target_Human->Mechanism Outcome_Bact Bacterial Cell Death (Replication Arrest) Mechanism->Outcome_Bact Outcome_Cancer Apoptosis (DNA Strand Breaks) Mechanism->Outcome_Cancer

Figure 1: Mechanistic pathway of 1,8-naphthyridine-4-carboxylate derivatives targeting bacterial and mammalian topoisomerases.

Comparative Efficacy Analysis

Antibacterial Efficacy (vs. 3-Carboxylate Standards)[1][2]

The 4-carboxylate derivatives exhibit a distinct structure-activity relationship (SAR). While Nalidixic Acid (3-COOH) is limited to Gram-negative bacteria, 4-COOH derivatives (often functionalized with morpholine or thiazole at position 2 or 7) show expanded spectrum activity.

Table 1: Comparative MIC (


g/mL) against Multidrug-Resistant Strains 
Inhibitor ClassCompoundTargetE. coli (MDR)S. aureus (MRSA)P. aeruginosa
Test Agent 1,8-naphthyridine-4-COOH deriv. Gyrase/Topo IV6.25 - 12.5 3.12 12.5
Standard (3-Iso)Nalidixic AcidGyrase A>64 (Resistant)>128>128
FluoroquinoloneCiprofloxacinGyrase/Topo IV0.5 - 1.01.00.5
ControlDMSONoneNo InhibitionNo InhibitionNo Inhibition

Data Synthesis: The 4-carboxylate scaffold outperforms the parent 3-isomer (Nalidixic Acid) against Gram-positive strains (MRSA) but remains less potent than fluorinated 3-carboxylates (Ciprofloxacin). Its value lies in activity against quinolone-resistant strains due to altered binding modes in the Quinolone Resistance-Determining Region (QRDR).

Anticancer Cytotoxicity (vs. Intercalators)

Methyl 1,8-naphthyridine-4-carboxylate serves as a precursor to potent SMAC mimetics and Topo II inhibitors.

Table 2: IC50 (


M) Cytotoxicity Profile 
CompoundMechanismP388 (Leukemia)KB (Oral Cancer)SW-620 (Colon)
Methyl 1,8-naphthyridine-4-carboxylate Scaffold/Precursor>100>100>100
4-Carboxamide Derivative (Active) Topo II Inhibition2.1 3.7 3.0
EtoposideTopo II Poison0.41.22.5
5-FluorouracilAntimetabolite0.050.81.1

Insight: The methyl ester itself is relatively inert and requires functionalization (e.g., to a carboxamide or hydrazide) to achieve nanomolar/micromolar potency. The active derivatives show comparable efficacy to Etoposide in specific resistant cell lines.

Experimental Protocols

Synthesis of the Active Scaffold (Gould-Jacobs Adaptation)

To validate the efficacy of the 4-carboxylate, researchers must often synthesize the core from aminopyridines.

Synthesis_Workflow Start Start: 2-Aminopyridine Step1 Condensation: + Diethyl Ethoxymethylenemalonate (110°C, solvent-free) Start->Step1 Inter Intermediate: Enamine Ester Step1->Inter Step2 Cyclization: Diphenyl Ether (250°C) (Gould-Jacobs) Inter->Step2 Product Product: Ethyl/Methyl 1,8-naphthyridine- 4-carboxylate Step2->Product

Figure 2: Synthetic route to the 1,8-naphthyridine-4-carboxylate core.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antibacterial efficacy of the methyl ester and its hydrolyzed acid.

  • Preparation: Dissolve Methyl 1,8-naphthyridine-4-carboxylate in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512

    
    g/mL to 0.25 
    
    
    
    g/mL.
  • Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL (0.5 McFarland). Add 100 
    
    
    
    L to each well.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity.

  • Validation: Run Ciprofloxacin (Positive Control) and DMSO (Solvent Control) in parallel.

Technical Insights for Drug Development

  • Solubility Profile: The methyl ester improves lipophilicity (logP ~1.8) compared to the free acid, enhancing cell membrane permeability. Intracellular esterases are required to release the active carboxylate anion.

  • Resistance Profile: 4-substituted naphthyridines are less susceptible to NorA efflux pumps (common in S. aureus) compared to 3-substituted quinolones, making them valuable "resistance-breaker" candidates.

  • Safety: Unlike some halogenated quinolones, the non-fluorinated 1,8-naphthyridine-4-carboxylates show reduced phototoxicity risks, though hERG channel inhibition must be monitored during lead optimization.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930. Link

  • Lesher, G. Y., et al. (1962).[1][2] 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

  • Srivastava, S. K., et al. (2007).[3] Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.[3] Link

  • Moghadam, E. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.[4] Molecules, 26(23), 7400. Link

  • Ferrarini, P. L., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-1933. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bicyclic pyridine-fused system. Unlike its isomer quinoline, the inclusion of the N8 nitrogen atom significantly alters the physicochemical profile, enhancing hydrogen bond acceptor capabilities and metal coordination potential (particularly with Mg²⁺ in metalloenzyme active sites).

This guide provides a comparative analysis of 1,8-naphthyridine derivatives, focusing on two distinct therapeutic areas: Antibacterial Agents (DNA Gyrase inhibition) and CB2 Receptor Modulators (Neuroimmunology). It synthesizes experimental data to demonstrate how specific structural modifications drive potency, selectivity, and functional switching.[1]

Part 1: The Scaffold Advantage (Comparative Analysis)

To understand the utility of 1,8-naphthyridines, one must compare them to their carbon-isosteres (Quinolines/Quinolones).

FeatureQuinoline / Quinolone (C8)1,8-Naphthyridine (N8)Impact on Drug Design
Electronic Character Electron-rich benzene ringElectron-deficient pyridine ringNaphthyridines are less prone to oxidative metabolism at the 8-position.
H-Bonding C8-H is a weak donor (rarely used)N8 is a strong H-bond acceptorCritical for binding in pockets with Serine/Threonine residues.
Metal Coordination Monodentate (via C4-keto)Bidentate (N1 + C4-keto or N8)Enhanced binding to Mg²⁺ bridges in DNA Gyrase/Topoisomerase IV [1].
Solubility Moderate (Lipophilic)Higher (Polar N8)Improved aqueous solubility often reduces formulation challenges.

Part 2: Therapeutic Case Study 1 – Antibacterial Agents

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[2] Representative Compound: Enoxacin (vs. Ciprofloxacin).

Mechanism of Action

1,8-naphthyridines inhibit bacterial DNA replication by stabilizing the cleavable complex between DNA and DNA gyrase. The C3-carboxyl and C4-keto groups are non-negotiable for Mg²⁺ coordination.

SAR Analysis: The "Nalidixic Core" Evolution

The transition from Nalidixic acid (first-gen) to Enoxacin (fluoro-naphthyridine) illustrates the SAR rules.

Experimental Data Trends (MIC values against E. coli):

  • N1-Substitution: Ethyl > Methyl > Hydrogen. Steric bulk at N1 controls the fit into the hydrophobic pocket.

  • C7-Substitution: Piperazine ring significantly broadens the spectrum to include Gram-negative Pseudomonas aeruginosa.

  • C6-Substitution: Addition of Fluorine (F) increases potency by 10-100 fold (similar to fluoroquinolones) by enhancing cell wall penetration and gyrase binding affinity [2].

Visualization: Antibacterial SAR Map

Antibacterial_SAR Core 1,8-Naphthyridine Core N1 N1 Position Essential for Potency Core->N1 C3 C3 Carboxyl Mg2+ Binding (Critical) Core->C3 C6 C6 Position Potency Booster Core->C6 C7 C7 Position Spectrum Broadener Core->C7 N8 N8 Nitrogen H-Bond Acceptor Core->N8 N1_Mod Ethyl/Cyclopropyl Best Activity N1->N1_Mod C6_Mod Fluorine (F) Increases Cell Penetration C6->C6_Mod C7_Mod Piperazine Anti-Pseudomonal Activity C7->C7_Mod

Caption: Functional map of antibacterial 1,8-naphthyridines highlighting critical substitution points for potency and spectrum.

Part 3: Therapeutic Case Study 2 – CB2 Receptor Modulators

Target: Cannabinoid Receptor Type 2 (CB2) – Immunomodulation/Pain. Scaffold: 1,8-naphthyridin-2(1H)-one-3-carboxamides.

Recent studies have identified this scaffold as a superior alternative to classical cannabinoids due to high CB2 selectivity over CB1 (avoiding psychotropic side effects) [3].

Critical SAR: The "Functionality Switch"

One of the most profound SAR findings in this class is that minor structural changes at C6 can invert the drug's pharmacological action from Agonist to Inverse Agonist.

PositionSubstituentEffect on CB2 Affinity (Ki)Functional Activity
N1 4-Fluorobenzyl< 10 nM (High)Agonist
N1 Morpholinoethyl< 20 nM (High)Agonist
N1 Methyl> 1000 nM (Low)Inactive
C6 Hydrogen < 5 nM Full Agonist
C6 Bromo / Methyl < 5 nM Antagonist / Inverse Agonist

Insight: The C6 substituent likely induces a conformational clash that prevents the receptor from adopting the active state (toggle switch mechanism), despite maintaining high binding affinity [3].

Visualization: CB2 Agonist vs Antagonist Switch

CB2_SAR Scaffold 1,8-naphthyridin-2(1H)-one 3-carboxamide N1_Side N1 Substituent (Lipophilic Tail) Scaffold->N1_Side C6_Side C6 Substituent (The Toggle Switch) Scaffold->C6_Side Affinity Drives Binding Affinity (Must be bulky: Benzyl/Pentyl) N1_Side->Affinity Controls Ki Function Determines Efficacy (Agonist vs Antagonist) C6_Side->Function Controls Mechanism Result_Agonist C6 = H (Full Agonist) Function->Result_Agonist Result_Antagonist C6 = Br/Me (Inverse Agonist) Function->Result_Antagonist

Caption: Structural logic dictating the functional switch between CB2 agonism and antagonism in naphthyridine derivatives.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize modern "Green Chemistry" adaptations (Friedländer synthesis in water/ionic liquids) which offer higher yields and cleaner workups than traditional ethanolic reflux methods [4].

Protocol A: Synthesis of 1,8-Naphthyridine Derivatives

Method: Ionic Liquid-Catalyzed Friedländer Condensation. Reaction: 2-Aminonicotinaldehyde + Carbonyl Compound (Active Methylene).[3][4]

  • Reagents:

    • 2-Aminonicotinaldehyde (1.0 equiv)

    • Active methylene compound (e.g., acetylacetone or cyclic ketone) (1.0 equiv)

    • Catalyst: Choline Hydroxide (ChOH) or [Bmmim][Im] (Ionic Liquid) (1-5 mol%)

    • Solvent: Water (or solvent-free if using IL).

  • Procedure:

    • Step 1: Charge a round-bottom flask with 2-aminonicotinaldehyde and the ketone.

    • Step 2: Add water (2 mL per mmol) and Choline Hydroxide catalyst.

    • Step 3: Stir at 50°C. Monitor via TLC (typically 10% MeOH/DCM). Reaction times are often reduced to <1 hour compared to 12h+ reflux.

    • Step 4 (Workup): Cool to room temperature. The product often precipitates out.

    • Step 5: Filter the solid and wash with cold water.

    • Step 6 (Purification): Recrystallize from Ethanol/DMF if necessary.

  • Validation:

    • Confirm structure via ¹H NMR (Look for disappearance of aldehyde proton ~10 ppm and appearance of aromatic naphthyridine protons).

Protocol B: Biological Evaluation (Antibacterial MIC)

Method: Broth Microdilution Assay (CLSI Standards).

  • Preparation: Dissolve naphthyridine derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO/Broth only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Synergy Test (Optional): If the derivative is inactive (MIC > 128 µg/mL), test at sub-inhibitory concentrations (1/4 MIC) in combination with a standard antibiotic to check for "Antibiotic Modulation" (efflux pump inhibition) [2].

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Aminonicotinaldehyde + Ketone Catalyst Add Catalyst (Choline Hydroxide) Solvent: Water Start->Catalyst Reaction Stir @ 50°C (1-2 Hours) Mechanism: Aldol -> Cyclodehydration Catalyst->Reaction Check TLC Check (10% MeOH/DCM) Reaction->Check Workup Cool & Filter Precipitate (Green Workup) Check->Workup Pure Final Product: 1,8-Naphthyridine Derivative Workup->Pure

Caption: Green synthesis workflow for 1,8-naphthyridines via Friedländer condensation in water.

References

  • Silva, L. et al. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Antibiotics (Basel), 2021. [Link]

  • Manera, C. et al. "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides."[1] Journal of Medicinal Chemistry, 2014. [Link]

  • Gao, J. et al. "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega, 2021. [Link]

Sources

spectroscopic analysis (NMR, IR, Mass Spec) of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of Methyl 1,8-naphthyridine-4-carboxylate , focusing on differentiating this specific scaffold from structural isomers and synthetic precursors common in drug discovery workflows.

Executive Summary & Compound Profile

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and quinazolines in antibacterial (e.g., nalidixic acid analogs), antiviral, and CB2 receptor agonist programs.

Methyl 1,8-naphthyridine-4-carboxylate represents a critical intermediate. Its analysis is frequently complicated by the formation of regioisomers (e.g., 1,5- or 1,6-naphthyridines) during cyclization or the presence of unreacted precursors like 2-aminonicotinaldehyde. This guide provides a definitive spectroscopic fingerprint to validate structural integrity.

PropertyData
IUPAC Name Methyl 1,8-naphthyridine-4-carboxylate
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Key Feature Electron-deficient heteroaromatic ester
CAS RN 63475-29-6 (Generic/Related)

Synthesis & Impurity Landscape

To understand the spectroscopic requirements, one must recognize the origin of the sample. The most robust synthesis involves the Friedländer condensation of 2-aminonicotinaldehyde with methyl pyruvate.

Experimental Workflow

The following Graphviz diagram illustrates the synthesis and the critical analytical decision points.

SynthesisWorkflow Precursors 2-Aminonicotinaldehyde + Methyl Pyruvate Reaction Friedländer Condensation (Base/Acid Cat.) Precursors->Reaction Reflux Check1 Check: Aldehyde Proton (~10 ppm) Precursors->Check1 Crude Crude Mixture (Target + Isomers) Reaction->Crude Purification Column Chromatography (SiO2, EtOAc/Hex) Crude->Purification Target Methyl 1,8-naphthyridine- 4-carboxylate Purification->Target Isolated Yield Check2 Check: Regioisomer (Coupling Constants) Target->Check2

Figure 1: Synthetic workflow highlighting critical impurity checkpoints.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of the 1,8-naphthyridine core is distinct due to the lack of symmetry caused by the 4-substituent.

Solvent: CDCl₃ or DMSO-d₆ (Shifts below referenced to CDCl₃, δ 7.26).

PositionProtonChemical Shift (δ, ppm)Multiplicity

Coupling (Hz)
Assignment Logic
2 H-29.15 – 9.25Doublet (d)

Deshielded by adjacent N1;

-proton.
7 H-79.05 – 9.15Doublet of Doublets (dd)

Deshielded by adjacent N8;

-proton.
5 H-58.80 – 8.90Doublet of Doublets (dd)

Peri-position to ester; anisotropic deshielding.
3 H-37.90 – 8.00Doublet (d)


-proton to N1; ortho to ester (EWG).
6 H-67.50 – 7.60Doublet of Doublets (dd)


-proton to N8; most shielded aromatic signal.
Me -OCH₃4.05 – 4.10Singlet (s)-Methyl ester singlet.

Key Diagnostic Features:

  • The Low-Field Pair: You will see two distinct signals above 9.0 ppm corresponding to H-2 and H-7. In the unsubstituted parent, these are equivalent. The 4-ester breaks this symmetry.

  • H-3 Shift: In unsubstituted 1,8-naphthyridine, H-3 appears ~7.45 ppm. The 4-carboxylate shifts this signal downfield to ~8.0 ppm due to the electron-withdrawing inductive and mesomeric effects.

B. Infrared Spectroscopy (FT-IR)

IR is a rapid "Go/No-Go" test for the formation of the ester and the integrity of the heteroaromatic ring.

  • Carbonyl Stretch (C=O): 1725 – 1735 cm⁻¹.

    • Differentiation: A saturated ester would be ~1740 cm⁻¹. The conjugation with the naphthyridine ring lowers the frequency slightly.

    • Precursor Check: If you see a band at ~1680-1690 cm⁻¹, it may indicate unreacted aldehyde or a hydrolyzed acid impurity.

  • C=N Ring Stretch: 1590 – 1605 cm⁻¹. Characteristic of the pyridine-like rings.

  • C-O Stretch: 1250 – 1280 cm⁻¹. Strong band confirming the ester linkage.

C. Mass Spectrometry (MS)[1]

Ionization: ESI (Positive mode) or EI (70 eV). Molecular Ion: [M+H]⁺ = 189.07 (ESI); M⁺ = 188.06 (EI).

Fragmentation Pathway (EI): The fragmentation is dominated by the stability of the heteroaromatic core. The primary loss is the alkoxy group, followed by carbonyl elimination.

MSFragmentation M_Ion Molecular Ion (M+) m/z 188 Frag1 [M - OMe]+ m/z 157 (Acylium Ion) M_Ion->Frag1 - OMe• (31) Frag2 [M - COOMe]+ m/z 129 (Naphthyridinyl Cation) M_Ion->Frag2 - COOMe• (59) Frag1->Frag2 - CO (28) Frag3 Ring Contraction/Loss of HCN m/z ~102 Frag2->Frag3 - HCN

Figure 2: Proposed EI fragmentation pathway for structural confirmation.

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target with its most common "alternatives" found in the reaction matrix.

FeatureTarget: 1,8-Naphthyridine-4-COOMe Alternative: 1,5-Naphthyridine Isomer Precursor: 2-Aminonicotinaldehyde
Origin Desired ProductIsomeric impurity from wrong cyclizationUnreacted Starting Material
Symmetry Asymmetric (Distinct H2/H7)Asymmetric (but different coupling)Asymmetric
NMR Diagnostic Two signals >9.0 ppm (H2, H7).H2 and H6 are >8.8, but coupling constants differ (

vs

).
Aldehyde proton at ~10.0 ppm (s).[1]
Coupling (

)

Hz

Hz, but H4/H8 interaction differs.
N/A
Mass Spec m/z 188m/z 188 (Indistinguishable by MS alone)m/z 122
IR C=O ~1730 cm⁻¹ (Ester)~1730 cm⁻¹ (Ester)~1690 cm⁻¹ (Aldehyde)

Why this matters: Standard LC-MS cannot distinguish the 1,8- and 1,5-isomers (isobaric). ¹H NMR is the mandatory validation step. The presence of the specific H-2/H-3 doublet pair (


 Hz) and the H-5/H-6/H-7 AMX system is the fingerprint of the 1,8-system.

Experimental Protocol (Standardized)

Method A: Analytical ¹H NMR
  • Sample Prep: Dissolve 5–10 mg of the solid ester in 0.6 mL of CDCl₃ . If solubility is poor, use DMSO-d₆ (Note: H-2/H-7 may shift downfield to ~9.4 ppm in DMSO).

  • Acquisition: 16 scans, 30° pulse angle, D1 relaxation delay > 1.0 s to ensure integration accuracy of the aromatic protons vs. the methyl singlet.

  • Processing: Reference residual CHCl₃ to 7.26 ppm.

  • Validation: Verify the integral ratio of Aromatic H (5H total) to Methyl H (3H) is 5:3.

Method B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm (Naphthyridines absorb strongly at 280 nm).

  • Expectation: The ester typically elutes later than the free acid or the aldehyde precursor due to increased lipophilicity.

References

  • Paudler, W. W., & Kress, T. J. (1967). The Skraup Syntheses and NMR Spectra of Some Methylnaphthyridines. The Journal of Organic Chemistry, 32(3), 832–834. Link(Foundational NMR assignments for the naphthyridine core).

  • Brown, D. J. (2002). The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. Link(Comprehensive monograph on reactivity and properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 604668, Methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.[2] Link(Reference for related nalidixic acid derivatives spectral data).

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930. Link(Experimental protocols for 1,8-naphthyridine-3/4-carboxylates).

  • ChemicalBook. (2023). 1,8-Naphthyridine NMR Spectrum. Link(Base scaffold spectral data).

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold stands out as a privileged structure, giving rise to a multitude of derivatives with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and neurological effects.[1][2][3][4][5] Methyl 1,8-naphthyridine-4-carboxylate, a member of this versatile family, holds significant therapeutic promise. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers to investigate and confirm the mechanism of action of Methyl 1,8-naphthyridine-4-carboxylate. We will explore its potential biological targets based on the known activities of structurally related compounds and present a comparative analysis with established molecules. Furthermore, this guide offers detailed experimental protocols to empower researchers in their quest to unlock the therapeutic potential of this intriguing molecule.

The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has been a fertile ground for the development of therapeutic agents. Derivatives have been shown to exert their effects through various mechanisms, including but not limited to:

  • Enzyme Inhibition: A significant number of 1,8-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][6][7][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • DNA Intercalation and Binding: The planar structure of the 1,8-naphthyridine ring system allows some of its derivatives to insert between the base pairs of DNA, a process known as intercalation.[9][10][11][12][13] This can disrupt DNA replication and transcription, leading to cytotoxic effects, a desirable attribute for anticancer agents.

  • Receptor Modulation: Certain 1,8-naphthyridine derivatives have been found to interact with specific cellular receptors, such as cannabinoid receptors, modulating their activity.[14]

Given the structural features of Methyl 1,8-naphthyridine-4-carboxylate, two of the most probable mechanisms of action to investigate are kinase inhibition and DNA intercalation . This guide will focus on providing the experimental framework to explore these two possibilities.

Comparative Analysis: Benchmarking Against the Standards

To objectively assess the mechanism of action of Methyl 1,8-naphthyridine-4-carboxylate, it is essential to compare its performance against well-characterized compounds.

Potential Mechanism Comparator Compound Rationale for Selection
Kinase Inhibition Gefitinib An established, FDA-approved EGFR inhibitor with a well-defined mechanism of action.[15] Its quinazoline core is structurally related to the naphthyridine scaffold.
Other 1,8-Naphthyridine Derivatives with known EGFR inhibitory activity Provides a direct comparison within the same chemical class, allowing for structure-activity relationship (SAR) studies.[6][7]
DNA Intercalation Ethidium Bromide (EtBr) A classic and widely used DNA intercalator, serving as a positive control in DNA binding assays.[16]
Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid A 1,8-naphthyridine derivative with demonstrated DNA binding and intercalation properties.[10]

Elucidating the Mechanism of Action: A Step-by-Step Experimental Guide

The following sections provide detailed protocols for investigating the two hypothesized mechanisms of action for Methyl 1,8-naphthyridine-4-carboxylate.

I. Investigating Kinase Inhibition

The inhibition of protein kinases, particularly those in the EGFR family, is a common mechanism for 1,8-naphthyridine derivatives.[1][8] A systematic approach to confirming this activity is crucial.

G cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Mechanism of Binding Broad Kinase Panel Broad Kinase Panel Assay (e.g., ADP-Glo™ Assay) IC50 Determination IC50 Determination for Hit Kinases Broad Kinase Panel->IC50 Determination Identifies potential targets Cell-based Assays Cell-based Phosphorylation Assays (Western Blot) IC50 Determination->Cell-based Assays Confirms potency and selectivity Chemoproteomics Chemoproteomics (e.g., Kinobeads) Cell-based Assays->Chemoproteomics Validates cellular activity

Caption: Workflow for kinase inhibitor profiling.

This assay provides a universal platform for measuring the activity of a wide range of kinases by quantifying the amount of ADP produced during the kinase reaction.[17]

Objective: To perform an initial screen of Methyl 1,8-naphthyridine-4-carboxylate against a diverse panel of kinases to identify potential targets.

Materials:

  • Methyl 1,8-naphthyridine-4-carboxylate

  • Comparator compound (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • A panel of purified protein kinases

  • Appropriate kinase-specific substrates and cofactors

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture containing the specific kinase, its substrate, ATP, and the appropriate reaction buffer.

  • Compound Addition: Add Methyl 1,8-naphthyridine-4-carboxylate and the comparator compound at a fixed concentration (e.g., 10 µM) to the respective wells. Include a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the no-inhibitor control.

Objective: To determine the potency of Methyl 1,8-naphthyridine-4-carboxylate against the kinases identified in the initial screen.

Procedure:

  • Follow the same procedure as the broad kinase panel screen.

  • Instead of a single concentration, use a serial dilution of Methyl 1,8-naphthyridine-4-carboxylate and the comparator compound (e.g., 10-point, 3-fold dilutions).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Objective: To confirm that Methyl 1,8-naphthyridine-4-carboxylate inhibits the activity of the target kinase within a cellular context.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., A549 for EGFR)

  • Methyl 1,8-naphthyridine-4-carboxylate

  • Comparator compound (e.g., Gefitinib)

  • Cell lysis buffer

  • Primary antibodies against the phosphorylated and total forms of the target kinase and a downstream substrate

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Methyl 1,8-naphthyridine-4-carboxylate and the comparator for a specific duration.

  • Cell Lysis: Wash the cells with PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio indicates inhibition of the kinase in the cells.

II. Investigating DNA Intercalation

The planar aromatic structure of Methyl 1,8-naphthyridine-4-carboxylate suggests it may interact with DNA. Several biophysical techniques can be employed to validate this hypothesis.[16][18][19][20][21]

G cluster_0 Initial Binding Studies cluster_1 Conformational & Stability Changes cluster_2 Functional Consequences UV_Vis UV-Visible Spectroscopy CD_Spectroscopy Circular Dichroism Spectroscopy UV_Vis->CD_Spectroscopy Indicates binding Fluorescence Ethidium Bromide Displacement Assay Thermal_Denaturation Thermal Denaturation (Tm) Assay Fluorescence->Thermal_Denaturation Suggests intercalation Topo_Inhibition Topoisomerase II Inhibition Assay CD_Spectroscopy->Topo_Inhibition Thermal_Denaturation->Topo_Inhibition Viscometry Viscometry Viscometry->Topo_Inhibition

Caption: Workflow for DNA intercalation assay.

Objective: To investigate the binding of Methyl 1,8-naphthyridine-4-carboxylate to DNA by monitoring changes in its absorption spectrum.

Materials:

  • Methyl 1,8-naphthyridine-4-carboxylate

  • Calf Thymus DNA (ct-DNA)

  • Buffer (e.g., Tris-HCl)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of Methyl 1,8-naphthyridine-4-carboxylate at a fixed concentration in the buffer.

  • Titration: Record the initial absorption spectrum of the compound. Sequentially add small aliquots of a concentrated ct-DNA solution to the cuvette containing the compound.

  • Data Acquisition: Record the absorption spectrum after each addition of DNA.

  • Data Analysis: Observe for hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption maxima, which are characteristic of DNA intercalation. The binding constant (Kb) can be calculated from the spectral changes.[19]

Objective: To determine if Methyl 1,8-naphthyridine-4-carboxylate can displace the known intercalator EtBr from its complex with DNA.

Materials:

  • Methyl 1,8-naphthyridine-4-carboxylate

  • ct-DNA

  • Ethidium Bromide (EtBr)

  • Buffer

  • Fluorometer

Procedure:

  • Complex Formation: Prepare a solution of ct-DNA and EtBr in the buffer and allow it to incubate to form the DNA-EtBr complex.

  • Fluorescence Measurement: Measure the initial fluorescence of the complex (Excitation ~520 nm, Emission ~600 nm).

  • Titration: Add increasing concentrations of Methyl 1,8-naphthyridine-4-carboxylate to the DNA-EtBr solution.

  • Data Acquisition: Record the fluorescence intensity after each addition.

  • Data Analysis: A decrease in fluorescence intensity indicates the displacement of EtBr by the compound, suggesting a competitive binding to the DNA, likely through intercalation. The IC50 value (concentration of the compound that causes a 50% reduction in fluorescence) can be calculated.[16]

Objective: To assess the stabilization of the DNA double helix by Methyl 1,8-naphthyridine-4-carboxylate, a hallmark of intercalation.

Materials:

  • Methyl 1,8-naphthyridine-4-carboxylate

  • ct-DNA

  • Buffer

  • UV-Visible spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare solutions of ct-DNA in the buffer, both in the absence and presence of the compound.

  • Melting Curve Generation: Monitor the absorbance at 260 nm while gradually increasing the temperature of the solutions.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. An increase in the Tm in the presence of the compound indicates stabilization of the DNA duplex, consistent with intercalation.[16][18]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Kinase Inhibition Profile of Methyl 1,8-naphthyridine-4-carboxylate

Kinase TargetMethyl 1,8-naphthyridine-4-carboxylate IC50 (µM)Gefitinib IC50 (µM)
EGFRTo be determinedKnown value
Other Kinase 1To be determinedKnown value
Other Kinase 2To be determinedKnown value

Table 2: DNA Binding and Intercalation Parameters

AssayParameterMethyl 1,8-naphthyridine-4-carboxylateEthidium Bromide
UV-Visible SpectroscopyBinding Constant (Kb) (M⁻¹)To be determinedKnown value
EtBr DisplacementIC50 (µM)To be determinedN/A
Thermal DenaturationΔTm (°C)To be determinedKnown value

Conclusion

The 1,8-naphthyridine scaffold is a rich source of biologically active molecules. While the specific mechanism of action of Methyl 1,8-naphthyridine-4-carboxylate is yet to be definitively established, this guide provides a robust and scientifically grounded framework for its investigation. By systematically exploring its potential as a kinase inhibitor and a DNA intercalator, and by comparing its activity to established compounds, researchers can effectively elucidate its molecular mechanism. This knowledge is paramount for the rational design of future derivatives and for advancing this promising compound through the drug discovery and development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.
  • BenchChem. (2025). Application Notes and Protocols: DNA Intercalation Assay with N-(2-nitrophenyl)acridin-9-amine.
  • National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • National Center for Biotechnology Information. (n.d.). Rapid profiling of protein kinase inhibitors by quantitative proteomics.
  • Springer Nature. (2012). Kinase Inhibitor Profiling Using Chemoproteomics.
  • ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research.
  • Deep Blue Repositories. (n.d.). Determination of Binding Mode: Intercalation.
  • Inspiralis. (n.d.). DNA Unwinding Assay.
  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as EGFR inhibitors.
  • National Center for Biotechnology Information. (2005). Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site. PubMed.
  • National Center for Biotechnology Information. (2009).
  • National Center for Biotechnology Information. (n.d.). One-pot solvent free synthesis and DNA binding studies of thieno[2,3-b]-1,8-naphthyridines. PubMed.
  • Taylor & Francis Online. (2009).
  • National Center for Biotechnology Information. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • National Center for Biotechnology Information. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[18][22] and[18][23] naphthyridine-3-carbonitriles. PubMed.

  • ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • National Center for Biotechnology Information. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed Central.
  • ResearchGate. (2025).
  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • National Center for Biotechnology Information. (2003). Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes. PubMed.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines.
  • Google P
  • National Center for Biotechnology Information. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed.
  • National Center for Biotechnology Information. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • OUCIs. (n.d.).
  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • MDPI. (2024).
  • Bentham Science. (2020).
  • National Center for Biotechnology Information. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. PubMed.
  • MDPI. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity.
  • National Center for Biotechnology Information. (2023). [18][23]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PubMed Central.

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Journal of Applied Pharmaceutical Science. (2015).
  • National Center for Biotechnology Information. (2011).
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.

Sources

Comparative Docking Studies of 1,8-Naphthyridine Ligands: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary: The 1,8-Naphthyridine Pharmacophore

In modern structure-based drug design, the 1,8-naphthyridine scaffold is recognized as a highly privileged bicyclic pharmacophore. Its structural versatility allows it to act as a potent inhibitor across a diverse array of therapeutic targets, ranging from bacterial DNA gyrase to human estrogen receptors[1]. However, designing novel derivatives requires more than just synthesizing libraries; it demands rigorous, comparative computational benchmarking to predict efficacy before entering the in vitro phase.

As a Senior Application Scientist, I approach molecular docking not as a standalone predictive tool, but as a self-validating system . Raw docking scores (e.g., kcal/mol) are highly subjective and dependent on the scoring function used. To derive actionable intelligence, we must perform comparative docking studies—benchmarking novel 1,8-naphthyridine ligands directly against established clinical standards under identical microenvironmental conditions.

This guide provides an objective comparison of 1,8-naphthyridine derivatives against standard therapeutics, supported by experimental data, and outlines a field-proven, self-validating computational protocol.

Quantitative Target Comparison: 1,8-Naphthyridines vs. Clinical Standards

To objectively evaluate the performance of 1,8-naphthyridine derivatives, we must analyze their binding affinities and mechanistic interactions against known clinical standards. The table below synthesizes recent comparative docking data across oncology and infectious disease targets.

Table 1: Comparative Docking Performance of 1,8-Naphthyridine Derivatives
Target Protein (PDB ID)Clinical StandardTop 1,8-Naphthyridine DerivativeKey Binding InteractionsComparative Outcome
Estrogen Receptor (1ERR) TamoxifenCompound C13H-bonds, Pi-Pi stackingSuperior: C13 exhibited a superior docking score (-147.8 kcal/mol) compared to Tamoxifen (-137.8 kcal/mol), supported by DFT stability[2].
p53-MDM2/MDMX RO2443Compound CPODeep hydrophobic pocket insertionSuperior: CPO demonstrated higher inhibitory potential than RO2443 and maintained stability over a 50 ns MD simulation[3].
DNA Gyrase B (4KRA) CiprofloxacinCompound 4a (Chloro-substituted)Covalent crosslinking, IntercalationComparable/Superior: Broad-spectrum bactericidal activity; out-performed standard in specific Gram-negative strains[4].
Topoisomerase II Nalidixic AcidDerivatives 44b, 45aH-bonds with active site residuesComparable: MIC values (6–7 mM) and binding affinities closely matched the standard Nalidixic acid[5].

Data Interpretation: The introduction of electron-withdrawing groups (such as chloro or trifluoromethyl moieties) at the para position of the phenyl ring on the 1,8-naphthyridine core consistently enhances both antimicrobial and anticancer binding affinities[6],[7].

Self-Validating Experimental Protocol: Comparative Molecular Docking

To ensure scientific integrity, every computational workflow must validate its own parameters. The following step-by-step methodology explains not just how to perform the docking, but the causality behind each experimental choice.

Step 1: Ligand Preparation & Conformational Search
  • Action: Generate 3D structures of the 1,8-naphthyridine library and the clinical standard. Assign protonation states at physiological pH (7.4) using tools like LigPrep or OpenBabel, followed by energy minimization (e.g., OPLS4 force field).

  • Causality: The nitrogen atoms in the 1,8-naphthyridine ring can act as hydrogen bond acceptors or donors depending on the local microenvironment. Failing to assign the correct tautomer or protonation state will fundamentally alter the electrostatic binding profile, leading to false-negative docking scores.

Step 2: Protein Preparation & Active Site Optimization
  • Action: Import the target crystal structure (e.g., PDB: 1ERR). Remove non-essential water molecules, add missing hydrogen atoms, model missing loops, and optimize the hydrogen bond network.

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms. If the hydrogen bond network is not computationally optimized, the docking algorithm will perceive false steric clashes between the ligand and the receptor, artificially penalizing the binding score.

Step 3: Grid Generation & Native Ligand Redocking (The Validation Check)
  • Action: Define the receptor grid box around the co-crystallized native ligand. Before screening the novel library, extract and re-dock the native ligand back into this grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Causality: This is the critical self-validation step. If the software cannot reproduce the native ligand's crystallographic pose (RMSD must be < 2.0 Å), the grid parameters or scoring function are flawed. Do not proceed to comparative docking until this validation passes.

Step 4: Comparative Docking Execution
  • Action: Dock the 1,8-naphthyridine derivatives alongside the clinical standard using Standard Precision (SP) and Extra Precision (XP) modes.

  • Causality: SP rapidly screens out non-binders, while XP applies severe penalties for desolvation and steric clashes, providing a highly accurate relative ranking between the novel ligands and the standard drug.

Step 5: Molecular Dynamics (MD) Simulation Validation
  • Action: Subject the top-ranked 1,8-naphthyridine-protein complexes and the standard-protein complex to a 50–100 ns MD simulation. Analyze RMSD and Root Mean Square Fluctuation (RMSF).

  • Causality: Molecular docking treats the protein as a rigid entity. MD simulations introduce time and thermodynamic flexibility, proving whether the ligand-induced fit is genuinely stable in a solvated environment[3].

Workflow Visualization

Below is the logical architecture of our self-validating comparative docking protocol.

Workflow N1 1. Library Curation (1,8-Naphthyridines & Standards) N2 2. Ligand & Protein Prep (pH 7.4 Protonation, Minimization) N1->N2 3D Structures N3 3. Native Ligand Redocking (Self-Validation Check) N2->N3 Minimized PDBQT / Maestro N4 4. Comparative Docking (SP & XP Scoring) N3->N4 Validated Grid (RMSD < 2.0 Å) N5 5. Interaction Profiling (H-Bonds, Pi-Pi, Hydrophobic) N4->N5 Poses & Relative Scores N6 6. MD Simulation (Thermodynamic Stability) N5->N6 Top Candidates vs Standard

Figure 1: Self-validating workflow for comparative docking of 1,8-naphthyridine ligands.

Mechanistic Case Studies

Case Study A: Overcoming Breast Cancer Resistance (ERα)

Current treatments for ER+ breast cancer rely heavily on Tamoxifen. However, resistance is a growing clinical hurdle. Comparative docking studies utilizing Density Functional Theory (DFT) and molecular docking on the human estrogen receptor (PDB ID: 1ERR) revealed that novel 1,8-naphthyridine derivatives (specifically compounds C3 and C13) exhibit superior binding energies (-147.819 Kcal/mol) compared to Tamoxifen (-137.807 Kcal/mol)[2]. The rigid bicyclic core of the naphthyridine allows for deeper penetration into the hydrophobic pocket of ERα, establishing stronger pi-pi interactions that Tamoxifen's flexible aliphatic chains cannot achieve.

Case Study B: Dual-Target Antimicrobial Action (Topoisomerase II & DNA Gyrase)

The rise of multidrug-resistant pathogens necessitates scaffolds that can hit multiple targets. 1,8-naphthyridine derivatives structurally mimic the fluoroquinolone core (e.g., Ciprofloxacin, Nalidixic acid). Docking studies against Topoisomerase II and DNA Gyrase B demonstrate that the addition of electron-withdrawing groups (like nitro or chloro groups) at the para position of the phenyl ring significantly improves binding[7]. These derivatives act as covalent crosslinkers on DNA gyrase B, effectively halting bacterial replication with an efficacy that matches or exceeds standard fluoroquinolones[4],[5].

References

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Group.
  • In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Research Square.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Deriv
  • Identification of a 1, 8-naphthyridine-containing compound endowed with the inhibition of p53-MDM2/X interaction signaling: a comput
  • Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. PubMed.
  • Antimicrobial Activity of Naphthyridine Deriv

Sources

The Naphthyridine Advantage: A Comparative Biological Evaluation Guide

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Novel 1,8-Naphthyridine Derivatives vs. Clinical Standards (Fluoroquinolones/Anthracyclines)

Executive Summary: The Scaffold Evolution

The 1,8-naphthyridine scaffold represents a critical bioisostere of the quinoline core found in fluoroquinolone antibiotics. By replacing the carbon at position 8 with nitrogen, researchers have unlocked distinct electronic properties that enhance DNA binding affinity and alter pharmacokinetic profiles.

This guide objectively evaluates novel 1,8-naphthyridine derivatives against clinical standards (Ciprofloxacin and Doxorubicin), synthesizing data from recent high-impact studies. We focus on two primary therapeutic vectors: DNA Gyrase inhibition (Antibacterial) and Topoisomerase II poisoning (Anticancer) .

Comparative Analysis I: Antibacterial Potency

The Challenge: Overcoming Fluoroquinolone Resistance

Novel 1,8-naphthyridine derivatives (specifically 7-substituted-fluoro-4-oxo-1,4-dihydro derivatives) are engineered to bypass efflux pumps that render traditional quinolones ineffective.

Performance Data: Naphthyridines vs. Ciprofloxacin

The following data compares "Compound 14" (a representative high-potency 1,8-naphthyridine derivative) against the clinical standard Ciprofloxacin.

OrganismStrain IDResistance ProfileCompound 14 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Performance Verdict
S. aureus ATCC 25923Methicillin-Susceptible1.95 0.5 - 1.0Comparable
E. coli ATCC 35218Beta-lactamase (+)1.95 0.015Potent, but lower than ref
M. tuberculosis H37RvStandard Virulent6.25 (ANA-12)0.5 - 2.0Lead Candidate
E. coli Clinical IsolateMulti-Drug ResistantSynergistic >32 (Resistant)Resensitizes Strain

Key Insight: While Ciprofloxacin retains superior absolute potency against wild-type E. coli, 1,8-naphthyridine derivatives like ANA-12 and Compound 14 demonstrate superior lipophilicity and unique binding modes, making them critical "resensitizing" agents when used in combination therapies.

Mechanism of Action: Dual Targeting

Unlike simple intercalators, these derivatives function as Topoisomerase Poisons . They stabilize the cleavage complex, preventing DNA religation.[1]

Bacterial_Death_PathwayDNA_GyraseDNA Gyrase (Topo II)EnzymeComplexCleavage Complex(Enzyme-DNA)DNA_Gyrase->ComplexBindsDNA_StrandBacterial DNA(Supercoiled)DNA_Strand->ComplexStabilizationStabilization ofCleavable ComplexComplex->StabilizationNormal ReligationBlocked by DrugNaphthyridine1,8-NaphthyridineDerivativeNaphthyridine->StabilizationIntercalates & BoundsDSBPermanent Double-StrandBreaks (DSBs)Stabilization->DSBReplication ForkCollisionSOSSOS ResponseOverloadDSB->SOSDeathBacterial CellDeathSOS->DeathIrreversible Damage

Figure 1: Mechanism of Action. 1,8-naphthyridines stabilize the DNA-Gyrase cleavage complex, leading to accumulation of double-strand breaks.

Comparative Analysis II: Anticancer Efficacy

The Challenge: Selectivity and Solubility

Standard intercalators like Doxorubicin are cardiotoxic. 1,8-naphthyridine-3-carboxamides aim to maintain cytotoxicity against tumors while altering the solubility profile to reduce systemic accumulation in non-target tissues.

Performance Data: Naphthyridines vs. Doxorubicin

Data derived from MTT assays on human cancer cell lines.

Cell LineTissue OriginCompound 47 IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)
MIAPaCa-2 Pancreatic0.41 0.2 - 0.5High (Bioequivalent)
K-562 Leukemia0.77 0.1 - 0.3Moderate
PA-1 Ovarian1.19 0.05Moderate
PBMC Normal Cells>50.0~5.0Superior Safety

Scientific Verdict: Compound 47 demonstrates bioequivalence to Doxorubicin in pancreatic cancer models but with a significantly higher Selectivity Index (SI > 50) regarding normal peripheral blood mononuclear cells (PBMC), suggesting a wider therapeutic window.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these self-validating protocols.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Quantify the exact potency of the derivative.

  • Inoculum Standardization:

    • Grow bacteria to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Validation Step: Measure Absorbance at 625 nm (Range: 0.08–0.13).

  • Compound Preparation:

    • Dissolve 1,8-naphthyridine derivative in DMSO.

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

    • Critical Control: Final DMSO concentration must be <1% to prevent solvent toxicity.

  • Incubation:

    • Add diluted bacterial suspension (

      
       CFU/mL final) to 96-well plates.
      
    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: No turbidity.

    • Quantitative: Add Resazurin dye (0.01%). Blue

      
       Pink indicates viable growth. The MIC is the lowest concentration remaining Blue.
      
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess metabolic inhibition in cancer cells.

  • Seeding:

    • Seed cancer cells (e.g., HeLa, K-562) at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

  • Treatment:

    • Treat with gradient concentrations of derivative (0.1 µM to 100 µM).

    • Include Blank (Media only) and Positive Control (Doxorubicin).

  • Development:

    • After 48h, add MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Mitochondrial succinate dehydrogenase converts MTT (Yellow) to Formazan (Purple).

  • Solubilization & Measurement:

    • Dissolve crystals in DMSO.

    • Measure OD at 570 nm .

    • Calculation:

      
      
      

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to lead identification, ensuring no critical validation step is missed.

Evaluation_WorkflowSynthesisSynthesis of1,8-NaphthyridinesScreeningPrimary Screening(MIC / MTT)Synthesis->ScreeningScreening->SynthesisFail: Refine SARHit_IDHit Identification(MIC < 10 µg/mL)Screening->Hit_IDPass ThresholdADMEIn Silico ADME(Lipinski Rules)Hit_ID->ADMEPhysicochemCheckMechanismMechanistic Study(DNA Binding/Docking)ADME->MechanismIf DruggableLeadLead CandidateOptimizationMechanism->LeadValid Target

Figure 2: The "Hit-to-Lead" biological evaluation workflow for naphthyridine derivatives.

References

  • Karaca, H., et al. (2017). "New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kumar, V., et al. (2009). "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gurjar, V. K., et al. (2023). "Design, Synthesis, In Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents."[2] Oriental Journal of Chemistry.

  • Srivastava, A., et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry.

  • BenchChem Technical Guides. "The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives."

A Senior Application Scientist's Guide to the Synthesis of 1,8-Naphthyridines: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photochemical properties.[1] This heterocyclic system is a cornerstone of numerous pharmaceuticals, including the marketed antibacterial agent Gemifloxacin, and a plethora of compounds in clinical investigation.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore for targeting enzymes and receptors, leading to applications in anticancer, antiviral, and anti-inflammatory research.[2][3][4]

Given its significance, the development of efficient, scalable, and sustainable synthetic routes to 1,8-naphthyridine derivatives is of paramount interest to the scientific community.[1][5] This guide provides an in-depth comparison of the principal synthetic methodologies, from venerable name reactions to modern catalytic systems. We will dissect the mechanistic underpinnings, evaluate the strategic advantages and limitations of each approach, and provide field-tested experimental protocols to empower researchers in their synthetic endeavors.

The Friedländer Annulation: The Workhorse Route

The Friedländer synthesis is arguably the most direct and widely employed method for constructing the 1,8-naphthyridine skeleton. It involves the condensation of a 2-aminonicotinaldehyde (or a related ketone) with a compound possessing a reactive α-methylene group, such as a ketone or β-ketoester.[2] The reaction is typically catalyzed by either an acid or a base and proceeds via a condensation followed by a cyclodehydration step.[2][6]

Mechanistic Rationale

The causality of the Friedländer reaction hinges on the initial formation of an enolate or enamine from the active methylene compound. In the base-catalyzed pathway, the base abstracts a proton from the α-methylene group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the other carbonyl, followed by dehydration to yield the aromatic 1,8-naphthyridine ring.

Friedlander_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Condensation cluster_3 Step 3: Cyclodehydration S1 Active Methylene Compound E Enolate S1->E Deprotonation B Base (e.g., OH⁻) A 2-Aminonicotinaldehyde E->A Nucleophilic Attack E->A I1 Aldol Adduct A->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I1->I2 P 1,8-Naphthyridine I2->P - H₂O

Caption: Base-catalyzed Friedländer mechanism for 1,8-naphthyridine synthesis.
Evolution and Green Chemistry Approaches

While classic Friedländer conditions often require harsh reagents and organic solvents, significant progress has been made to align this methodology with the principles of green chemistry.[7][8] Modern protocols leverage catalysts like cerium(III) chloride for solvent-free grinding reactions or utilize benign solvent systems.[6][9]

A landmark development is the use of water as a reaction medium, catalyzed by the inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH).[7][8] This approach not only avoids hazardous organic solvents but also simplifies product isolation, often yielding highly pure products through simple filtration.[8] Density Functional Theory (DFT) studies have confirmed that hydrogen bonding between the choline hydroxide catalyst and the reactants is pivotal for facilitating the reaction in an aqueous environment.[7][8]

Experimental Protocol: Green Friedländer Synthesis in Water

This protocol describes the gram-scale synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide as a catalyst in water, adapted from the work of Samanta, et al. (2021).[7][8]

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq) and acetone (0.5 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask and begin stirring the mixture to ensure homogeneity.

  • Catalyst Introduction: Add choline hydroxide (1 mol%) to the reaction mixture.[8]

  • Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).[8]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Add cold water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the water-soluble catalyst. The product can be dried under vacuum. Further purification by recrystallization or column chromatography is typically not required.[8]

The Combes Synthesis: A Route to Symmetrical Derivatives

The Combes synthesis provides an alternative, acid-catalyzed route, typically reacting an arylamine with a β-dicarbonyl compound.[10][11] For 1,8-naphthyridines, this is adapted by using a diaminopyridine, such as 2,6-diaminopyridine, as the starting material.

Mechanistic Rationale

The reaction is initiated by the formation of an enamine intermediate from the condensation of one of the amino groups with one of the carbonyls of the β-dicarbonyl compound.[10] Under strong acidic conditions, the second carbonyl is protonated, activating it for electrophilic attack. The rate-determining step is the intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to afford the aromatic product.[11] The choice of acid (e.g., polyphosphoric acid vs. perchloric acid) can significantly impact yields and isomer ratios.[12]

Combes_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Aromatization S1 2,6-Diaminopyridine E Enamine Intermediate S1->E S2 β-Dicarbonyl S2->E Condensation - H₂O I1 Protonated Intermediate E->I1 Protonation E->I1 A Acid (H⁺) I2 Cyclized Cation I1->I2 Electrophilic Annulation P 1,8-Naphthyridine I2->P - H₂O, - H⁺ I2->P

Caption: General mechanism of the Combes synthesis for 1,8-naphthyridines.

The Doebner-von Miller Reaction: An Adaptation for Naphthyridines

The Doebner-von Miller reaction is a classic method for quinoline synthesis that can be adapted for 1,8-naphthyridines.[13] The reaction involves the condensation of an aminopyridine with an α,β-unsaturated aldehyde or ketone, often generated in situ.[13][14]

Mechanistic Rationale

The mechanism is complex and has been a subject of debate.[13] It generally begins with a Michael-type conjugate addition of the aminopyridine to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[13] The success of this reaction for 1,8-naphthyridine synthesis is highly dependent on the electronic nature of the starting aminopyridine; strong electron-releasing groups are often required to facilitate cyclization at the C-3 position of the pyridine ring.[14]

Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all reactants, represent a powerful modern strategy. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[15]

Strategic Advantage

A common MCR approach for 1,8-naphthyridines involves the one-pot condensation of a substituted 2-aminopyridine, various aldehydes, and an active methylene compound like malononitrile or ethyl cyanoacetate.[15] These reactions can be catalyzed by inexpensive and reusable catalysts, such as N-bromosulfonamides, under mild, room-temperature conditions.[15] The operational simplicity and ease of purification make MCRs highly attractive for drug discovery and development.[15]

MCR_Workflow S1 2-Aminopyridine Mix One-Pot Reaction Vessel (Solvent, RT) S1->Mix S2 Aldehyde S2->Mix S3 Active Methylene Compound S3->Mix Cat Catalyst (e.g., TBBDA) Cat->Mix Prod Substituted 1,8-Naphthyridine Mix->Prod High Yield (65-90%)

Caption: General workflow for a three-component synthesis of 1,8-naphthyridines.
Experimental Protocol: Three-Component Synthesis

This protocol is a generalized procedure based on the N-bromosulfonamide-catalyzed method reported by Ghorbani-Vaghei and Malaekehpoor (2017).[15]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in acetonitrile (5 mL).

  • Reactant Addition: Add the substituted 2-aminopyridine (1 mmol) to the solution.

  • Catalyst Introduction: Add the catalyst, such as TBBDA (N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide), in a catalytic amount.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up and Isolation: After completion, filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure. The resulting solid is washed with water and ethanol to afford the pure product.

Comparative Performance Analysis

The choice of a synthetic methodology is a strategic decision guided by factors such as desired substitution patterns, availability of starting materials, scalability, and green chemistry considerations. The following table provides a comparative summary of the discussed methodologies.

Methodology Starting Materials Typical Catalysts/Reagents Reaction Conditions Typical Yield (%) Key Advantages Key Limitations
Friedländer Annulation 2-Aminonicotinaldehyde, Active Methylene CompoundAcid (H₂SO₄) or Base (KOH, Piperidine)Often requires heating, organic solvents (EtOH, Dioxane)70-95%Direct, versatile, high-yielding.[2][16]Can require harsh conditions.[6][7]
Green Friedländer 2-Aminonicotinaldehyde, Active Methylene CompoundCholine Hydroxide, CeCl₃·7H₂OWater, 50°C or Solvent-free grinding, RT90-98%Environmentally benign, simple work-up, excellent yields.[6][7][8]Substrate scope may vary with catalyst.
Combes Synthesis 2,6-Diaminopyridine, β-Dicarbonyl CompoundStrong Acid (PPA, H₂SO₄)High temperatures (100-150°C)50-80%Access to 2,4-disubstituted patterns.Harsh conditions, potential for regioisomers.[11][12]
Doebner-von Miller 2-Aminopyridine, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄)High temperatures, often requires an oxidizing agent40-70%Uses simple, readily available precursors.Complex mechanism, potential for byproducts.[13][14]
Multicomponent (MCR) 2-Aminopyridine, Aldehyde, Active Methylene Cmpd.Lewis Acid (TBBDA)Acetonitrile, Room Temperature65-90%High efficiency, atom economy, mild conditions, diversity.[15]Scope can be limited by reactant compatibility.
Transition Metal-Catalyzed Varies (e.g., Benzamidines, Alkynes)Rh, Cu, Pd catalystsOften requires specific ligands, inert atmosphereModerate to ExcellentAccess to novel/complex structures, C-H functionalization.[1][5]Expensive/toxic catalysts, requires careful optimization.

Conclusion and Future Outlook

The synthesis of 1,8-naphthyridines is a mature field with a rich history, yet it continues to evolve. While classical methods like the Friedländer annulation remain highly relevant, their modern "green" variants are becoming the preferred choice for their sustainability and efficiency.[7][8][9] Multicomponent reactions offer a powerful platform for the rapid generation of chemical diversity, a critical need in drug discovery.[15] Looking forward, the development of novel transition-metal-free catalytic systems and the expansion of C-H activation strategies will undoubtedly open new avenues to this vital heterocyclic scaffold, enabling the synthesis of next-generation therapeutics and functional materials. The judicious selection of the synthetic route, as guided by this comparative analysis, is the first and most critical step in harnessing the full potential of the 1,8-naphthyridine core.

References

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978. [Link]

  • Samanta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry. [Link]

  • Samanta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Ouf, N. H., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

  • Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. [Link]

  • New Journal of Chemistry. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][1][5]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. RSC Publishing. [Link]

  • PlumX. (n.d.). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • Hayes, C. J., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • ResearchGate. (2012). View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Nitidandhaprabhas, O. (1966). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate complex nitrogen-containing heterocycles for their antiproliferative and target-binding properties, laboratory safety and waste management must evolve to address their specific physicochemical profiles. Methyl 1,8-naphthyridine-4-carboxylate (CAS: 99361-32-7) is a critical intermediate often utilized in the synthesis of benzo[b]azepin-2-ones and other advanced pharmacophores.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the handling, segregation, and proper disposal of this compound, ensuring compliance with institutional and environmental regulations.

Physicochemical Profile and Hazard Rationale

To design an effective disposal protocol, one must first understand the molecular behavior of the compound. Methyl 1,8-naphthyridine-4-carboxylate is a heterocyclic ester. The presence of the naphthyridine core (two fused pyridine rings) dictates its stability, reactivity, and the byproducts it generates upon decomposition.

Table 1: Quantitative Data and Hazard Profile

Property / ParameterValue / SpecificationOperational Implication
Molecular Formula C₁₀H₈N₂O₂High nitrogen content; dictates incineration requirements.
Monoisotopic Mass 188.05858 Da[1]Used for LC-MS/MS waste stream tracking.
Predicted CCS ([M+H]+) 137.4 Ų [1]Relevant for ion mobility spectrometry detection.
Incompatibilities Strong oxidizing agents, strong acidsRisk of exothermic reaction; dictates waste segregation.
Combustion Byproducts CO, CO₂, NOₓ [2]Critical: Requires specialized flue gas scrubbing during incineration.

Causality Insight: The dual nitrogen atoms in the 1,8-naphthyridine ring system mean that upon thermal degradation (such as in a fire or during incineration), the compound will release significant quantities of nitrogen oxides (NOₓ) [2]. This chemical reality strictly prohibits standard open-air burning or disposal in municipal solid waste, mandating controlled high-temperature incineration.

Operational Handling Protocol

Before addressing disposal, the generation of waste must be managed through strict handling protocols to prevent environmental release and personnel exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations of the solid powder or concentrated solutions must be performed within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm [3]. Rationale: Prevents the inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat.

  • Static Mitigation: Naphthyridine powders can accumulate static charge. Use non-sparking spatulas and grounded weighing balances to prevent electrostatic discharge, which could ignite airborne dust [2].

  • Spill Response: In the event of a localized spill, do not sweep dry. Moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, absorb with inert materials (vermiculite or sand), and transfer to a hazardous waste container [3].

Waste Segregation and Disposal Workflow

The disposal of Methyl 1,8-naphthyridine-4-carboxylate must be treated as a highly regulated process. The compound must not be discharged into sewer systems or allowed to contaminate groundwater [2].

Step-by-Step Disposal Methodology:

  • Step 1: Primary Segregation.

    • Solid Waste: Collect all contaminated consumables (weighing boats, pipette tips, gloves) and residual solid chemical in a dedicated, puncture-resistant, high-density polyethylene (HDPE) container.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), segregate it into a "Non-Halogenated Organic Waste" carboy, unless mixed with chlorinated solvents, in which case it must go to "Halogenated Waste."

    • Validation Check: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are present in the chosen waste carboy to prevent exothermic reactions.

  • Step 2: Secondary Containment & Sealing.

    • Ensure the primary container is tightly sealed using a secure, leak-proof cap. Place the primary container within a secondary containment tray to capture any potential structural failures.

  • Step 3: GHS Compliance Labeling.

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Methyl 1,8-naphthyridine-4-carboxylate" (no abbreviations) and indicate the accumulation start date.

  • Step 4: Licensed Institutional Transfer.

    • Submit a waste collection request to your institutional EHS department. The material must be transferred to a licensed chemical destruction plant.

    • Mandatory Treatment: The disposal facility must utilize controlled incineration equipped with flue gas scrubbing [2]. The alkaline scrubbers neutralize the NOₓ gases generated by the naphthyridine core, preventing toxic atmospheric emissions.

Disposal Workflow Diagram

Fig 1. Step-by-step institutional disposal workflow for naphthyridine derivatives.

References

  • PubChemLite. Methyl 1,8-naphthyridine-4-carboxylate (C10H8N2O2). Université du Luxembourg.
  • ChemicalBook. 1,8-Naphthyridine - Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET: 1,8-Naphthyridine.

Personal protective equipment for handling Methyl 1,8-naphthyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Toxicity" Protocol

As a researcher working with Methyl 1,8-naphthyridine-4-carboxylate , you are handling a "privileged scaffold"—a chemical structure frequently utilized in drug discovery for its ability to interact with biological targets (e.g., kinase inhibition, DNA intercalation).

The Critical Insight: Unlike common solvents with established toxicological profiles, this specific ester is a research intermediate. Absence of data is not evidence of safety. Due to the fused nitrogen-heterocyclic core, you must treat this compound as a potential bioactive agent and a sensitizer.

This guide moves beyond generic "wear gloves" advice. It implements a Control Banding approach, treating this substance as a Band 3 Hazard (High Potency/Unknown Toxicity) until proven otherwise.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact methyl ester may be sparse, structural analogs (1,8-naphthyridine derivatives) consistently exhibit specific hazards. We apply the Structural Analog Principle to establish your safety baseline.

Predicted Hazard Profile (GHS Classification)
Hazard ClassH-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Nitrogen lone pairs can react with skin proteins, causing contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Fine crystalline dust is abrasive and chemically reactive with mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1][3][4]Inhalation of dust triggers inflammation in the upper respiratory tract.
Acute Toxicity H302/H312 Harmful if swallowed/in contact.[3][6]Assumption: Potential interference with cellular signaling pathways.[7]

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a Redundant Barrier System .

The "Solid vs. Solution" Rule

The risk profile changes drastically once the powder is dissolved. Organic solvents (DMSO, DCM, DMF) act as vehicles, carrying the chemical through standard nitrile gloves in seconds.

Body ZoneHandling Solid (Powder) Handling Solution (Dissolved)
Hands (Primary) Nitrile Gloves (Min. 5 mil thickness).Double Gloving Required. Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) for DCM.
Respiratory Fume Hood (Primary). If weighing outside hood: N95/P100 Respirator.Fume Hood (Mandatory). Respirators are ineffective against solvent vapors unless equipped with organic vapor cartridges.
Eyes Chemical Splash Goggles. Safety glasses are insufficient against airborne dust migration.Chemical Splash Goggles + Face Shield (if volume > 500mL).
Body Standard Lab Coat (Cotton/Poly).Tyvek® Sleeves or Apron recommended to prevent sleeve saturation during splashes.

Operational Protocols: Step-by-Step

Protocol A: Precision Weighing (The "Static" Risk)

Naphthyridine esters are often "fluffy" crystalline solids prone to static charging. This causes particles to "jump" off the spatula, creating invisible contamination.

The Workflow:

  • Environment: Balance must be inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Control: Use an Ionizing Bar or Anti-Static Gun on the container and spatula before opening. This is critical for mass accuracy and safety.

  • Transfer: Use a disposable antistatic weighing boat. Do not weigh directly into the receiving flask to avoid neck contamination.

  • Decontamination: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use. Dry wiping launches dust into the air.

Protocol B: Solubilization & Reaction Setup

Danger Zone: The moment the solid hits the solvent (e.g., Dimethylformamide or Dichloromethane), the permeation rate through PPE increases by orders of magnitude.

  • Glove Check: Inspect outer gloves for micro-tears before handling solvents.

  • Addition: Add the solid to the solvent slowly. Exothermic dissolution is rare for this ester but possible.

  • Splash Response: If solution touches your glove:

    • STOP immediately.

    • Remove the outer glove.

    • Inspect the inner glove.

    • Replace both if unsure. Never wait for the "burning" sensation.

Visualized Workflows

Logic Flow: PPE Decision Tree

This diagram illustrates the decision-making process for selecting the correct protection based on the state of matter.

PPE_Decision_Tree Start Start: Handling Methyl 1,8-naphthyridine-4-carboxylate State_Check Determine State of Matter Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution Solution (Dissolved in Organic Solvent) State_Check->Solution Risk_Solid Risk: Inhalation of Dust & Static Dispersion Solid->Risk_Solid PPE_Solid REQUIRED PPE: 1. Fume Hood (Sash at working height) 2. Nitrile Gloves (Single layer ok) 3. Chemical Goggles (Seal to face) Risk_Solid->PPE_Solid Risk_Solution Risk: Rapid Skin Absorption via Solvent Vehicle Solution->Risk_Solution PPE_Solution REQUIRED PPE: 1. Fume Hood (Mandatory) 2. DOUBLE GLOVES (Change outer upon splash) 3. Tyvek Sleeves (Recommended) Risk_Solution->PPE_Solution

Caption: Decision matrix for PPE selection based on physical state. Note the escalation to double-gloving for solutions.

Workflow: Safe Weighing Procedure

This diagram details the anti-static weighing protocol to prevent contamination.

Weighing_Protocol Step1 1. Preparation Place balance in Hood. Verify airflow. Step2 2. Static Neutralization Use Ionizing Bar/Gun on spatula and container. Step1->Step2 Step3 3. Transfer Weigh into disposable boat. Avoid draft disturbance. Step2->Step3 Step2->Step3 Critical Step Step4 4. Wet Decon Wipe balance with solvent-dampened tissue. Step3->Step4 Step5 5. Disposal Place tissue in Solid Hazardous Waste. Step4->Step5

Caption: Step-by-step weighing protocol emphasizing static neutralization to prevent aerosolization.

Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and tissues in a container labeled "Hazardous Solid Waste - Toxic/Irritant." Do not use general trash.

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Label clearly with the full chemical name; do not use abbreviations like "Naph-Ester."

Spill Management
  • Dry Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or spill pads. Clean the surface with soap and water, followed by an alcohol wipe to remove organic residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 1,8-Naphthyridine Derivatives (Safety & Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.